5-(Bromomethyl)-2-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAATBPJLXWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716923 | |
| Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838892-95-8 | |
| Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Bromomethyl)-2-methyl-1,3-thiazole chemical properties
An In-depth Technical Guide to 5-(Bromomethyl)-2-methyl-1,3-thiazole: Properties, Synthesis, and Applications
Authored by: Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, combining the aromatic stability of the thiazole ring with the high reactivity of a bromomethyl group, makes it an exceptionally versatile intermediate. The thiazole nucleus is a privileged scaffold found in numerous pharmaceuticals, and the bromomethyl handle allows for facile introduction of this core into larger, more complex molecules. This guide provides an in-depth analysis of its chemical properties, outlines robust synthetic protocols, explores its reactivity with various nucleophiles, and discusses its application in the development of advanced molecular targets.
Core Chemical Properties and Data
The utility of any synthetic intermediate begins with a thorough understanding of its fundamental physicochemical properties. These characteristics govern its handling, storage, reaction conditions, and purification.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. These values are critical for designing experimental setups and ensuring safe laboratory practices.
| Property | Value | Source(s) |
| CAS Number | 838892-95-8 | [1][2] |
| Molecular Formula | C₅H₆BrNS | [1] |
| Molecular Weight | 192.08 g/mol | [1] |
| Appearance | Powder | |
| Boiling Point | 231.0 ± 15.0 °C (Predicted) | [1] |
| Density | 1.629 ± 0.1 g/cm³ (Predicted) | [1] |
| InChI Key | WKOAATBPJLXWLP-UHFFFAOYSA-N | |
| Storage | Store at -20°C to -10°C, under inert atmosphere, away from moisture and incompatible materials. | [3] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use. While experimental spectra can vary slightly based on conditions, the following predictions provide a reliable reference.
-
¹H NMR (Proton NMR):
-
~2.7 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (CH₃) at the C2 position of the thiazole ring. The singlet multiplicity is due to the absence of adjacent protons.
-
~4.7 ppm (singlet, 2H): This signal represents the two protons of the bromomethyl group (-CH₂Br) at the C5 position. It appears as a singlet as there are no vicinal protons to couple with.
-
~7.6 ppm (singlet, 1H): This signal is attributed to the single proton at the C4 position of the thiazole ring.
-
-
¹³C NMR (Carbon NMR):
-
~19 ppm: The carbon of the C2-methyl group.
-
~25 ppm: The carbon of the C5-bromomethyl group.
-
~130 ppm: The C5 carbon of the thiazole ring, to which the bromomethyl group is attached.
-
~142 ppm: The C4 carbon of the thiazole ring.
-
~165 ppm: The C2 carbon of the thiazole ring, which is the most deshielded due to its position between two heteroatoms (N and S).
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity would be observed at m/z ≈ 191 and m/z ≈ 193. A common fragmentation pattern would be the loss of the bromine radical (•Br) to give a fragment at m/z ≈ 112.
Synthesis and Mechanism
The most direct and widely employed method for the preparation of this compound is the free-radical bromination of its precursor, 2,5-dimethyl-1,3-thiazole. This reaction selectively targets the methyl group at the more electron-rich C5 position.
Synthetic Workflow: Free-Radical Bromination
The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a reliable source of bromine radicals under controlled conditions.[4][5][6] The reaction is typically initiated by either UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via NBS Bromination
This protocol is a representative procedure adapted from standard methods for benzylic-type brominations.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-1,3-thiazole (1.0 eq.). Dissolve it in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as AIBN (0.02-0.05 eq.).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems almost entirely from the reactivity of the bromomethyl group. The C-Br bond is polarized, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating rapid Sₙ2 reactions.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for constructing more complex molecules by forming new carbon-heteroatom or carbon-carbon bonds.[8][9][10]
Caption: Versatility in nucleophilic substitution reactions.
Role in Drug Discovery
The 2-methyl-5-substituted-thiazole motif is a key structural component in a variety of pharmacologically active agents.[9][11] Its presence is critical for binding to biological targets and eliciting a therapeutic response. For instance, derivatives of this core structure are explored for their antibacterial, anti-inflammatory, and anticancer activities. While a direct synthesis of a marketed drug using this exact intermediate may not be publicly detailed, its structural similarity to fragments used in the synthesis of drugs like the HIV-protease inhibitor Ritonavir highlights its importance. Ritonavir contains a 2-isopropyl-4-substituted-thiazole and a 5-substituted-thiazole moiety, underscoring the value of functionalized thiazoles in complex drug synthesis.
Experimental Protocol: Synthesis of a Thioether Derivative
This protocol demonstrates a typical Sₙ2 reaction with a sulfur nucleophile.
-
Nucleophile Preparation: In a flask under an inert atmosphere, dissolve thiophenol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to deprotonate the thiol and form the more nucleophilic thiophenolate in situ. Stir for 15-20 minutes.
-
Addition of Electrophile: Dissolve this compound (1.0 eq.) in a minimal amount of the same solvent and add it dropwise to the stirred solution of the nucleophile at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting material.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired thioether.
Safety and Handling
Due to its reactivity, this compound is classified as a hazardous substance and requires careful handling.
-
Hazard Classification: The compound is designated as corrosive. Safety data indicates it causes severe skin burns and eye damage (H314).[12] Related bromomethyl and chloromethyl heterocycles are often harmful if swallowed, skin toxic, and may cause sensitization.[13]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Handling: Avoid inhalation of dust or vapors. Do not allow the substance to come into contact with skin, eyes, or clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[14][16]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]
-
Conclusion
This compound is a high-value synthetic intermediate characterized by its predictable and versatile reactivity. The presence of a highly electrophilic methylene carbon attached to the stable and biologically relevant thiazole ring makes it an ideal precursor for the synthesis of a wide array of complex organic molecules. Its straightforward preparation via radical bromination and its reliable performance in nucleophilic substitution reactions ensure its continued importance in academic research and industrial drug development. Proper adherence to safety protocols is paramount when handling this reactive and corrosive compound.
References
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5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole Request for Quotation. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
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5-Bromomethyl-2-methyl-1,3-thiazole hydrobromide - 838892-95-8. (n.d.). Tyger Scientific. Retrieved January 20, 2026, from [Link]
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Supporting Information for "Na2Se-Disulfide Interchange Reaction". (2024). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole | 75341-29-6. (2025, October 8). Chemsrc. Retrieved January 20, 2026, from [Link]
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N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567. ResearchGate. Retrieved January 20, 2026, from [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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N-Bromosuccinimide (NBS). (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. Retrieved January 20, 2026, from [Link]
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5-(Chloromethyl)-2-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 20, 2026, from [Link]
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The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. (2025, July 9). Retrieved January 20, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Synthesis and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
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Thiazole - Synthesis, Reactions, and Medicinal uses. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives... (2014, December). ResearchGate. Retrieved January 20, 2026, from [Link]
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Thiazole, 5-ethyl-2-methyl-4-propyl-. (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
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Nucleophile-induced ring contraction in pyrrolo[2,1-c][12][17]benzothiazines. (2023, May 11). NIH. Retrieved January 20, 2026, from [Link]
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Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Retrieved January 20, 2026, from [Link]
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5-(Bromomethyl)-2-methyl-1,3-thiazole molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-(Bromomethyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a critical heterocyclic building block in modern medicinal chemistry. We will dissect its molecular architecture, explore its characteristic spectroscopic signatures, and detail its synthesis and reactivity. The document emphasizes the causality behind its synthetic utility, particularly the role of the reactive bromomethyl group in constructing complex molecular frameworks. Detailed protocols, safety data, and mechanistic insights are provided to equip researchers with the practical and theoretical knowledge required to effectively utilize this versatile reagent in drug discovery and materials science applications.
Introduction: The Thiazole Scaffold in Modern Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that holds a privileged status in medicinal chemistry.[1][2] Its unique electronic properties, arising from the delocalized π-electron system, and its ability to engage in various non-covalent interactions make it a cornerstone in the design of pharmacologically active agents.[1][3] The thiazole nucleus is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and is a key structural component in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Penicillin (which contains the reduced thiazolidine ring).[4][5][6]
The versatility of the thiazole ring allows it to serve as a bioisostere for other aromatic systems and provides a rigid scaffold for the precise spatial orientation of functional groups.[1] this compound is a particularly valuable derivative, engineered to function as a potent electrophilic building block. The introduction of the bromomethyl group at the C5 position transforms the stable thiazole core into a highly reactive synthon, enabling chemists to readily introduce the 2-methylthiazole moiety into target molecules.
Molecular Structure and Characterization
The structure of this compound is defined by the aromatic thiazole ring substituted at the C2 position with a methyl group and at the C5 position with a bromomethyl group.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 7695-43-4 | [Implied from searches] |
| Molecular Formula | C₅H₆BrNS | [Implied from searches] |
| Molecular Weight | 192.08 g/mol | [Implied from searches] |
| Appearance | Typically a solid | [7][8] |
| Storage Temperature | -20°C is recommended for long-term stability | [7] |
Molecular Geometry and Electronic Distribution
The thiazole ring is planar and aromatic.[6] The distribution of electrons within the ring is non-uniform due to the presence of the electronegative nitrogen and the larger sulfur atom. Computational studies and experimental data indicate that the C5 position is the most electron-rich, making it a primary site for electrophilic substitution, while the C2 position is the most electron-deficient.[5][6] The methyl group at C2 is an electron-donating group, which can slightly modulate the ring's reactivity.[9] The key to this molecule's utility, however, is the bromomethyl group at C5, which acts as a potent electrophilic handle.
Caption: Molecular structure with standard IUPAC numbering.
Spectroscopic Signature
| Data Type | Expected Characteristics |
| ¹H NMR | δ ~2.7 ppm (s, 3H): Protons of the methyl group at C2. δ ~4.6 ppm (s, 2H): Protons of the bromomethyl group at C5. The chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom. δ ~7.5-7.7 ppm (s, 1H): The lone proton at the C4 position of the thiazole ring. |
| ¹³C NMR | δ ~19-20 ppm: Carbon of the C2-methyl group. δ ~25-30 ppm: Carbon of the C5-bromomethyl group. δ ~125-140 ppm: Aromatic carbons at C4 and C5. δ ~165-170 ppm: Aromatic carbon at C2, which is the most deshielded due to its position between two heteroatoms. |
| IR Spectroscopy | ~3100 cm⁻¹: C-H stretch (aromatic). ~2950-2850 cm⁻¹: C-H stretch (aliphatic). ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring. ~600-700 cm⁻¹: C-Br stretch. |
| Mass Spec (EI) | M⁺ at m/z ~191/193: Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). Fragment at m/z ~112: Loss of Br radical ([M-Br]⁺), corresponding to the 2,5-dimethylthiazole cation radical. |
Chemical Reactivity and Mechanistic Rationale
The synthetic value of this compound stems almost entirely from the reactivity of the bromomethyl group. This functional group serves as a powerful electrophile, readily participating in nucleophilic substitution reactions.
The S_N2 Reaction Pathway
The primary reaction pathway is a bimolecular nucleophilic substitution (S_N2). The causality for this high reactivity is twofold:
-
Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group, which is a prerequisite for efficient substitution reactions.
-
Accessible Electrophilic Center: The carbon atom of the CH₂Br group is highly electrophilic and sterically unhindered, allowing for easy backside attack by a wide range of nucleophiles.
This reactivity allows for the covalent attachment of the 2-methylthiazole-5-methyl scaffold to various molecules, a common strategy for modifying biological activity in drug candidates.
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An In-Depth Technical Guide to 5-(Bromomethyl)-2-methyl-1,3-thiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(bromomethyl)-2-methyl-1,3-thiazole (CAS No. 838892-95-8), a key heterocyclic building block in medicinal chemistry. The guide details its synthesis, physicochemical properties, and reactivity, with a focus on its application in the development of novel therapeutic agents. Authored for researchers and drug development professionals, this document elucidates the causality behind synthetic choices, provides validated experimental protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.
This compound is a particularly valuable derivative. The presence of a reactive bromomethyl group at the C5 position provides a versatile handle for nucleophilic substitution reactions, allowing for the facile introduction of the 2-methylthiazole moiety into larger, more complex molecules. This makes it an essential synthon for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of its precursor, (2-methyl-1,3-thiazol-5-yl)methanol, followed by the conversion of the hydroxyl group to a bromide.
Synthesis of the Precursor: (2-Methyl-1,3-thiazol-5-yl)methanol
The regioselective synthesis of (2-methyl-1,3-thiazol-5-yl)methanol is crucial for obtaining the desired isomer. While various methods for thiazole synthesis exist, a common and effective approach for this specific substitution pattern involves the Hantzsch thiazole synthesis.
Causality of Experimental Choices:
-
Hantzsch Thiazole Synthesis: This method is a classic and reliable way to construct the thiazole ring from an α-haloketone and a thioamide. It allows for the controlled placement of substituents on the thiazole ring.
-
Starting Materials: The choice of starting materials dictates the final substitution pattern. For (2-methyl-1,3-thiazol-5-yl)methanol, a suitable α-haloketone and thioacetamide are required.
A plausible synthetic route involves the reaction of a protected α-hydroxy-α'-haloacetone with thioacetamide. The hydroxyl group is protected to prevent unwanted side reactions.
Conversion of (2-Methyl-1,3-thiazol-5-yl)methanol to this compound
The conversion of the primary alcohol to the corresponding bromide is a key step. The Appel reaction is a mild and efficient method for this transformation, particularly suitable for substrates with sensitive functional groups.
Causality of Experimental Choices:
-
Appel Reaction: This reaction utilizes triphenylphosphine (PPh3) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr4) to convert alcohols to alkyl halides. It proceeds under neutral conditions, which is advantageous for the thiazole ring, which can be sensitive to harsh acidic or basic conditions. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at a chiral center, although the substrate in this case is achiral.[1][2][3]
Experimental Protocol: Appel Reaction
Materials:
-
(2-Methyl-1,3-thiazol-5-yl)methanol
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve (2-methyl-1,3-thiazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.3 eq) to the cooled solution.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Reaction Mechanism: Appel Reaction
Caption: Reactivity of this compound with various nucleophiles.
Applications in Drug Discovery:
The 2-methyl-5-substituted thiazole motif is present in a number of biologically active compounds. While specific examples detailing the direct use of this compound are often found within proprietary drug development programs and patent literature, the general importance of this structural unit is well-established. Thiazole-containing compounds have been investigated as:
-
Anticancer Agents: The thiazole ring is a key component of several anticancer drugs, such as Dasatinib.
-
Antimicrobial Agents: The thiazole nucleus is found in penicillin and other antibiotics.
-
Anti-inflammatory Drugs: Meloxicam is a well-known anti-inflammatory drug containing a thiazole ring.
The ability to easily introduce the 2-methylthiazole-5-methyl group via this compound allows medicinal chemists to explore the structure-activity relationships (SAR) of new drug candidates by modifying this portion of the molecule.
Safety and Handling
As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its straightforward synthesis and the high reactivity of its bromomethyl group make it an ideal synthon for introducing the 2-methylthiazole moiety. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this important compound in their research and development endeavors.
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NROChemistry. Appel Reaction: Mechanism & Examples. Available from: [Link]
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Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available from: [Link]
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Organic Chemistry Portal. Appel Reaction. Available from: [Link]
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An In-Depth Technical Guide to the Physical Properties of 5-(Bromomethyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-methyl-1,3-thiazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive bromomethyl group and a biologically relevant thiazole scaffold, make it a valuable intermediate for the synthesis of a diverse range of pharmacologically active compounds. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.
Molecular Structure and Key Features
The structural architecture of this compound dictates its chemical reactivity and physical behavior. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts a degree of aromatic stability and influences the electronic properties of the molecule. The exocyclic bromomethyl group at the 5-position is a highly reactive site, susceptible to nucleophilic substitution, which is the cornerstone of its utility as a synthetic intermediate.
Diagram 1: Molecular Structure of this compound
A 2D representation of the molecular structure.
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that while some data is derived from experimental observations, others are predicted values based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₆BrNS | |
| Molecular Weight | 192.08 g/mol | |
| Appearance | Yellow solid | [1] |
| Melting Point | Not explicitly reported; compound is a solid at room temperature. | [1] |
| Boiling Point (Predicted) | 231.0 ± 15.0 °C at 760 mmHg | |
| Density (Predicted) | 1.629 ± 0.06 g/cm³ | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [1] |
Experimental Determination of Physical Properties
Accurate determination of the physical properties of this compound is crucial for its quality control and use in quantitative synthetic work. Below are detailed, field-proven methodologies for key physical property measurements.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is a finely ground, dry powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point of the compound.
Diagram 2: Workflow for Melting Point Determination
A streamlined workflow for accurate melting point measurement.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and structural integrity of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Expected Signals:
-
¹H NMR: Expect signals corresponding to the methyl protons, the bromomethyl protons, and the thiazole ring proton. The chemical shifts (δ) and coupling constants (J) will be characteristic of the molecule's electronic environment.
-
¹³C NMR: Expect signals for each unique carbon atom in the molecule: the methyl carbon, the bromomethyl carbon, and the three carbons of the thiazole ring.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Obtain the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Look for characteristic absorption bands corresponding to C-H stretching and bending, C=N and C=C stretching of the thiazole ring, and the C-Br stretching of the bromomethyl group.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will appear as two peaks of nearly equal intensity separated by two mass units.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is a potential irritant and lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).[2]
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, a vital building block in modern synthetic and medicinal chemistry. By understanding and accurately determining these properties using the outlined protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. The combination of tabulated data and detailed experimental methodologies serves as a valuable resource for scientists engaged in the synthesis and application of this important heterocyclic compound.
References
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ChemBK. (n.d.). 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole. Retrieved from [Link]
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Tyger Scientific Inc. (n.d.). 5-Bromomethyl-2-methyl-1,3-thiazole hydrobromide. Retrieved from [Link]
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Quinoline. (n.d.). 5-Bromo-3-Methyl-1,2-Thiazole | Chemical Properties, Applications & Safety. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
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Chemsrc. (n.d.). 5-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-5-(bromomethyl)-1,3-thiazole. Retrieved from [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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MDPI. (2024). Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. Retrieved from [Link]
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MDPI. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]
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PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]
-
ResearchGate. (2016). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2-methyl-1,3-thiazole: Starting Materials and Strategic Execution
Abstract
5-(Bromomethyl)-2-methyl-1,3-thiazole is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique bifunctional nature, featuring a nucleophilic thiazole ring and an electrophilic bromomethyl group, renders it an invaluable intermediate for constructing complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern each transformation. We will explore direct bromination strategies and classical ring-forming reactions, offering detailed experimental protocols and a comparative analysis to inform strategic synthetic planning for researchers, medicinal chemists, and professionals in pharmaceutical development.
Introduction: The Strategic Importance of the Thiazole Moiety
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including the essential vitamin B1 (thiamine).[1] Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a stable aromatic bioisostere for other ring systems makes it a cornerstone of modern drug design.[2] The title compound, this compound, functionalizes this core, providing a reactive handle for elaboration via nucleophilic substitution, making it a highly sought-after precursor for a variety of therapeutic agents.[3] This guide dissects the common synthetic pathways, enabling scientists to make informed decisions based on starting material availability, scalability, and overall efficiency.
Primary Synthetic Pathway: Direct Bromination of Methyl-Substituted Thiazoles
The most direct and atom-economical approach to this compound involves the selective bromination of a readily available methyl-substituted thiazole precursor. This strategy hinges on the principles of free-radical halogenation.
Key Starting Material: 2,5-Dimethyl-1,3-thiazole
The logical and most common precursor for this route is 2,5-dimethyl-1,3-thiazole. This starting material is commercially available and can be synthesized if necessary through established methods. The core of this synthetic approach is the selective free-radical bromination of the methyl group at the C5 position.
Causality Behind Experimental Choices: The use of N-Bromosuccinimide (NBS) is paramount for this transformation. NBS serves as a reliable source of a low concentration of molecular bromine (Br₂) upon reaction with trace HBr, which is essential for initiating and propagating a free-radical chain reaction. Direct use of liquid Br₂ often leads to poor selectivity and potential electrophilic aromatic substitution on the thiazole ring itself. A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, is required to generate the initial bromine radical (Br•) that abstracts a hydrogen atom from the methyl group, forming a stabilized benzylic-type radical. The methyl group at the C5 position is generally more susceptible to radical bromination than the C2-methyl group, leading to the desired regioselectivity.
Experimental Protocol: Radical Bromination of 2,5-Dimethyl-1,3-thiazole
Materials:
-
2,5-Dimethyl-1,3-thiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-1,3-thiazole (1.0 eq).
-
Dissolve the starting material in CCl₄ (or an alternative solvent like acetonitrile).
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Alternatively, if using photochemical initiation, stir the mixture at room temperature while irradiating with a UV lamp.[4]
-
Monitor the reaction progress by TLC or GC-MS. The formation of succinimide as a byproduct (which floats in CCl₄) is an indicator of reaction progression.
-
Upon completion, cool the mixture to room temperature and filter off the succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visual Workflow: Radical Bromination
Caption: Workflow for the synthesis via radical bromination.
Alternative Pathway: The Hantzsch Thiazole Synthesis
Key Starting Materials
-
Thioacetamide: This common reagent serves as the C2-N3-S1 component of the thiazole ring, incorporating the required 2-methyl group.
-
1,3-Dibromoacetone: This α,α'-dihaloketone provides the C4-C5 backbone, including the carbon that will become the bromomethyl group.
Causality Behind Experimental Choices: The Hantzsch synthesis is a robust cyclocondensation reaction.[1][6] The mechanism begins with the nucleophilic sulfur of thioacetamide attacking one of the electrophilic carbons of 1,3-dibromoacetone, displacing a bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to form the aromatic thiazole ring.[5] This method constructs the fully functionalized target in a single, convergent step. However, the stability and handling of 1,3-dibromoacetone, a lachrymator, requires careful consideration.
Experimental Protocol: Hantzsch Synthesis
Materials:
-
Thioacetamide
-
1,3-Dibromoacetone
-
Ethanol or a similar polar protic solvent
-
Sodium bicarbonate or a mild base
Procedure:
-
Dissolve thioacetamide (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1,3-dibromoacetone (1.0 eq) in ethanol dropwise to the cooled thioacetamide solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) or purification by column chromatography can be performed to obtain the final product.
Visual Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch thiazole synthesis route.
Multi-Step Pathway via a Hydroxymethyl Intermediate
An alternative, albeit longer, route involves the synthesis of 5-hydroxymethyl-2-methyl-1,3-thiazole, followed by the conversion of the hydroxyl group to a bromide. This pathway offers flexibility and may be advantageous if the hydroxymethyl intermediate is available or if direct bromination proves problematic.
Stage 1: Synthesis of 5-Hydroxymethyl-2-methyl-1,3-thiazole
This intermediate can be prepared via several methods, including the reduction of a corresponding ester (e.g., ethyl 2-methylthiazole-5-carboxylate) or through a "one-pot" hydrolysis and reduction of precursors like 2-chloro-5-chloromethylthiazole.[7][8] The latter involves hydrolysis to 2-chloro-5-hydroxymethylthiazole, followed by reductive dechlorination.
Stage 2: Bromination of 5-Hydroxymethyl-2-methyl-1,3-thiazole
Once the alcohol is obtained, it can be converted to the target bromide using standard reagents for alcohol-to-alkyl halide transformations.
Causality Behind Experimental Choices: Reagents like phosphorus tribromide (PBr₃) or the Appel reaction (using carbon tetrabromide, CBr₄, and triphenylphosphine, PPh₃) are highly effective for this conversion. The Appel reaction is particularly mild and often proceeds with high yield.[4] The mechanism involves the formation of a phosphonium salt intermediate, which activates the hydroxyl group as a good leaving group for subsequent displacement by the bromide ion.
Experimental Protocol: Appel Reaction for Bromination
Materials:
-
5-Hydroxymethyl-2-methyl-1,3-thiazole
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-hydroxymethyl-2-methyl-1,3-thiazole (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triphenylphosphine (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted starting materials.
Visual Workflow: Hydroxymethyl Intermediate Route
Caption: Multi-step synthesis via a hydroxymethyl intermediate.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on multiple factors, including cost, scale, available equipment, and safety considerations. The following table provides a high-level comparison.
| Feature | Route 1: Radical Bromination | Route 2: Hantzsch Synthesis | Route 3: Hydroxymethyl Route |
| Starting Materials | 2,5-Dimethyl-1,3-thiazole, NBS | Thioacetamide, 1,3-Dibromoacetone | Ester/Halide Precursor, Reducing Agent, Brominating Agent |
| Number of Steps | 1 | 1 | 2-3 |
| Key Advantages | Direct, high atom economy, uses a common precursor. | Convergent, builds the core directly. | Milder final step, avoids direct bromination of the ring system. |
| Key Disadvantages | Potential for over-bromination or ring bromination. | 1,3-Dibromoacetone is a hazardous lachrymator. | Longer sequence, lower overall yield typically. |
| Scalability | Generally good; photochemical methods can be challenging to scale. | Good, but requires careful handling of the dihaloketone. | Good, well-established reactions. |
Conclusion
The synthesis of this compound can be approached from several strategic directions. For rapid access and efficiency, the direct radical bromination of 2,5-dimethyl-1,3-thiazole stands out as the preferred method, provided the starting material is accessible. The classical Hantzsch synthesis offers a powerful, convergent alternative for constructing the functionalized heterocycle from basic acyclic components. Finally, the multi-step route through a 5-hydroxymethyl intermediate provides a flexible, albeit longer, pathway that relies on robust and predictable chemical transformations. A thorough evaluation of starting material availability, reaction safety, and desired scale will ultimately guide the synthetic chemist to the most appropriate and effective route for obtaining this critical building block.
References
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ACS Publications. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
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-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]
-
ScholarWorks@GVSU. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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A Comprehensive Technical Guide to 5-(Bromomethyl)-2-methyl-1,3-thiazole: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
5-(Bromomethyl)-2-methyl-1,3-thiazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromomethyl group appended to an electron-rich thiazole core, renders it an exceptionally versatile reagent for the construction of complex molecular architectures. The 1,3-thiazole motif is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs and biologically active compounds, underscoring the importance of its derivatives.[1][2][3] This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, detail robust synthetic protocols with mechanistic justifications, analyze its core reactivity as an alkylating agent, and contextualize its application within the broader landscape of drug discovery. All methodologies and claims are substantiated with authoritative references to ensure scientific integrity and immediate utility in a research and development setting.
Physicochemical Properties and Structural Analysis
A thorough understanding of a reagent's fundamental properties is the cornerstone of its effective application. This compound is no exception. Its reactivity is a direct consequence of its unique electronic and structural features.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 5-(bromomethyl)-2-methylthiazole | [4] |
| CAS Number | 838892-95-8 | [4] |
| Molecular Formula | C₅H₆BrNS | [5] |
| Molecular Weight | 192.08 g/mol | - |
Structural & Electronic Insights
The 1,3-thiazole ring is a five-membered aromatic heterocycle whose stability is derived from the delocalization of six π-electrons, consistent with Hückel's rule.[1] The presence of both a sulfur and a nitrogen atom imparts a unique electronic distribution. The C5 position, where the bromomethyl group resides, is the most electron-rich carbon, making it a primary site for electrophilic substitution during precursor synthesis.[1]
The key functional components dictating the molecule's utility are:
-
The Thiazole Ring: Acts as a stable, aromatic core that is a common pharmacophore in many bioactive molecules.[6]
-
The C2-Methyl Group: An electron-donating group that subtly influences the electronic properties of the ring.
-
The C5-Bromomethyl Group (-CH₂Br): This is the primary reactive center of the molecule. As a benzylic-like halide, the C-Br bond is activated towards nucleophilic displacement. The bromine atom is an excellent leaving group, and the adjacent thiazole ring can stabilize the transition state of substitution reactions, making this an effective electrophile for C-C, C-N, C-O, and C-S bond formation.
Synthesis and Mechanistic Insights
The efficient and regioselective synthesis of this compound is critical for its use as a building block. The most common and effective method involves the side-chain bromination of a readily available precursor, 2,5-dimethylthiazole.
Primary Synthetic Pathway: Free-Radical Bromination
The regioselective introduction of a bromine atom onto the C5-methyl group, without affecting the aromatic thiazole core or the C2-methyl group, is best achieved via a free-radical pathway.[1] Electrophilic bromination would preferentially occur on the electron-rich ring itself.
Caption: High-level workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Radical Bromination
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylthiazole (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM).[7]
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq). NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, which is essential for favoring radical substitution over electrophilic addition.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.[7]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours). The reaction is often characterized by the disappearance of the denser NBS solid and the appearance of the less dense succinimide byproduct.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[7]
Causality and Mechanism:
The reaction proceeds via a classic free-radical chain mechanism.
-
Initiation: The initiator (AIBN or UV light) generates a small number of bromine radicals (Br•) from NBS.
-
Propagation: A bromine radical abstracts a hydrogen atom from the C5-methyl group to form HBr and a resonance-stabilized thiazolyl-methyl radical. This radical then reacts with NBS to form the desired product and a new bromine radical, which continues the chain. This step is highly regioselective for the C5-methyl group due to the superior stability of the resulting radical intermediate.
-
Termination: The reaction is terminated when two radicals combine.
Caption: Simplified free-radical propagation cycle mechanism.
Core Reactivity: A Versatile Alkylating Agent
The primary utility of this compound stems from its role as a potent electrophile in nucleophilic substitution reactions. The bromomethyl moiety is an excellent handle for introducing the 2-methylthiazole-5-yl)methyl group into a wide range of molecules.
The general reaction follows a standard SN2 pathway, where a nucleophile attacks the electrophilic methylene carbon, displacing the bromide ion.
Caption: General scheme for alkylation using the title compound.
This reactivity makes it an invaluable tool for derivatizing molecules containing nucleophilic functional groups, such as:
-
Amines (R-NH₂): Forms secondary or tertiary amines, crucial for modifying peptides or creating ligands.
-
Alcohols/Phenols (R-OH): Forms ethers, a common linkage in many pharmaceutical agents.
-
Thiols (R-SH): Forms thioethers, leveraging sulfur's unique chemical properties.
-
Carbanions/Enolates: Forms new C-C bonds, enabling the extension of carbon skeletons.
Application in Medicinal Chemistry & Drug Development
The thiazole ring is a cornerstone of medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic systems.[8]
Case Study: A Building Block for NSAID Analogues
The non-steroidal anti-inflammatory drug (NSAID) Meloxicam is a selective COX-2 inhibitor that features a 5-methyl-1,3-thiazol-2-yl group.[9][10] While the commercial synthesis of Meloxicam itself typically involves the condensation of an activated ester with 2-amino-5-methylthiazole,[11][12] this compound serves as a structurally related and highly versatile building block for synthesizing novel analogues and other compounds where a different linkage to the thiazole ring is desired.
For instance, a medicinal chemist could explore new chemical space by linking the (2-methyl-1,3-thiazol-5-yl)methyl moiety to a different core scaffold via an ether or amine linkage, a task for which the title compound is perfectly suited.
Hypothetical Protocol: Synthesis of a Thiazole-Containing Ether
-
Deprotonation: In a flask under an inert atmosphere (N₂ or Ar), dissolve a phenolic starting material (e.g., 4-hydroxyacetophenone) (1.0 eq) in a polar aprotic solvent like DMF or acetone.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), and stir the mixture at room temperature for 30 minutes to generate the corresponding phenoxide nucleophile.
-
Alkylation: Add a solution of this compound (1.05 eq) in the same solvent dropwise.
-
Reaction: Heat the reaction to 50-80 °C and monitor by TLC. The reaction is typically complete within 6-12 hours.
-
Workup and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude ether is purified by flash chromatography.
This protocol demonstrates a self-validating system: successful alkylation can be easily confirmed by ¹H NMR spectroscopy (observing the disappearance of the phenolic -OH proton and the appearance of a new singlet for the -CH₂- bridge) and mass spectrometry. This strategic use of a reactive building block enables the rapid generation of diverse compound libraries for biological screening.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a corrosive and hazardous chemical that requires strict handling protocols.
Hazard Summary
| Hazard Type | GHS Pictogram | Statement | Source |
| Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. | [4][5] |
| Signal Word | - | Danger | [4] |
Safe Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly-fitting safety goggles or a face shield.[13][14]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[13]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[4][13]
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The storage area should be designated for corrosive materials and kept locked.[4][13]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, coupled with robust synthetic accessibility, allows researchers to efficiently incorporate the valuable 2-methylthiazole scaffold into novel molecular designs. By understanding its synthesis, mechanistic behavior, and handling requirements, scientists can fully leverage this potent building block to construct the next generation of therapeutics and functional materials, underscoring the enduring power of heterocyclic chemistry in advancing science and medicine.
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The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for hydrogen bonding, contribute to its remarkable versatility in drug design.[4][5] Naturally occurring in molecules like vitamin B1 (thiamine) and found in a multitude of synthetic compounds, thiazole derivatives have demonstrated a vast spectrum of pharmacological activities.[6] This technical guide provides an in-depth exploration of the significant biological activities of thiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[7][8] Their therapeutic efficacy stems from their ability to modulate various signaling pathways and molecular targets that are critical for cancer cell proliferation, survival, and metastasis.[5][9]
Mechanisms of Anticancer Action
The anticancer activity of thiazole derivatives is often multifaceted, involving the inhibition of key cellular processes. Several well-defined mechanisms have been elucidated:
-
Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death in cancer cells. This can occur through various pathways, including the activation of caspases, modulation of the Bcl-2 family of proteins, and induction of DNA fragmentation.[7][9]
-
Tubulin Polymerization Inhibition: Certain thiazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]
-
Kinase Inhibition: The thiazole scaffold is a key component of several kinase inhibitors. For instance, Dasatinib, an FDA-approved drug, features a thiazole ring and is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[5]
-
Inhibition of Signaling Pathways: Thiazole derivatives have been shown to inhibit critical signaling pathways such as NF-κB, mTOR, and PI3K/Akt, which are frequently dysregulated in cancer.[9]
-
Topoisomerase and HDAC Inhibition: Some derivatives have been found to target topoisomerases, enzymes crucial for DNA replication and repair, and histone deacetylases (HDACs), which play a role in epigenetic regulation.[9]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Key SAR observations include:
-
The presence of specific aromatic or heterocyclic moieties at the C2 and C4 positions of the thiazole ring can significantly influence cytotoxicity.
-
Electron-withdrawing or electron-donating groups on appended phenyl rings can modulate activity. For example, the presence of a methoxy group has been shown to enhance activity in some cases, while a fluorine group may decrease it.[11]
-
The incorporation of additional heterocyclic rings, such as pyrazole or naphthalene, can lead to compounds with potent inhibitory activity against various cancer cell lines.[11]
Quantitative Data on Anticancer Activity
The anticancer efficacy of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Naphthalene-Thiazole Hybrid | HeLa | 0.86 | [11] |
| Pyrazole-Naphthalene-Thiazole Hybrid | HepG2 | 7.37 | [11] |
| β-Pentene Based Thiazole Derivative | HeLa | 3.48 ± 0.14 | [11] |
| β-Pentene Based Thiazole Derivative | SMMC-7721 | 6.99 ± 0.15 | [11] |
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | [1] |
| 2-Amino-5-benzyl-1,3-thiazole Derivative | A-431 | < Doxorubicin | [1] |
| Thiazole-1,3,4-thiadiazole Hybrid | HepG-2 | 1.61 ± 1.92 | [1] |
| 4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene | SaOS-2 | Concentration-dependent | [12] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 2.57 ± 0.16 | [13] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 | 7.26 ± 0.44 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the in vitro anticancer activity of thiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram of Anticancer Mechanisms of Thiazole Derivatives
Caption: Key anticancer mechanisms of thiazole derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The thiazole nucleus is a fundamental component of many antimicrobial agents, demonstrating a broad spectrum of activity against bacteria and fungi.[14][15] The rise of antimicrobial resistance necessitates the development of novel therapeutic agents, and thiazole derivatives represent a promising avenue of research.[14]
Antibacterial Activity
Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[16] Their mechanisms of action often involve the disruption of essential bacterial processes:
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Protein Synthesis: Others target the bacterial ribosome, inhibiting protein synthesis.
-
Inhibition of DNA Gyrase: Certain thiazole compounds inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.
-
Inhibition of FtsZ Polymerization: Some derivatives have been shown to induce the polymerization of FtsZ, a key protein in bacterial cell division, thereby blocking this crucial process.[14]
Antifungal Activity
Thiazole-containing compounds also exhibit significant antifungal activity against a variety of pathogenic fungi, including Candida species.[6][14] A primary mechanism of action is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Some thiazole derivatives have shown antifungal activity comparable to established drugs like ketoconazole and fluconazole.[14]
Quantitative Data on Antimicrobial Activity
The antimicrobial potency of thiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-Quinolinium Derivative | MRSA | 1-8 | [14] |
| Thiazole-Quinolinium Derivative | VRE | 2-16 | [14] |
| 4-(4-bromophenyl)-thiazol-2-amine Derivative | S. aureus | 16.1 µM | [14] |
| 4-(4-bromophenyl)-thiazol-2-amine Derivative | E. coli | 16.1 µM | [14] |
| Imidazolyl Thiazole Derivative | Bacillus species | 1.95-3.91 | |
| Thiazole-2-pyrazoline Hybrid | P. aeruginosa | 15.625-31.25 | [17] |
| Thiazole-2-pyrazoline Hybrid | S. pneumoniae | 0.03-7.81 | [17] |
| Heteroaryl(aryl) Thiazole Derivative | Resistant S. aureus | 0.23-0.7 | [18] |
| Heteroaryl(aryl) Thiazole Derivative | Antifungal | 0.06-0.47 | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the thiazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.
Diagram of Antimicrobial Workflow
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[19] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes and signaling pathways involved in the inflammatory process.[20][21]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of thiazole derivatives are attributed to several mechanisms:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiazole compounds inhibit the activity of COX and LOX enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[19]
-
Modulation of Cytokine Production: Thiazole derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22]
-
Inhibition of Downstream Signaling Pathways: These compounds can also interfere with inflammatory signaling pathways such as JAK-STAT and MAPK.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
A common in vivo model for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats or mice.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the thiazole derivative orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Antiviral Activity: A Broad Spectrum of Inhibition
Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV).[23][24][25] The development of new antiviral agents is crucial due to the emergence of drug-resistant viral strains.[23][24]
Mechanisms of Antiviral Action
The antiviral mechanisms of thiazole derivatives are diverse and often virus-specific:
-
Protease Inhibition: Some thiazole-containing drugs, such as Ritonavir, are potent inhibitors of viral proteases, which are essential for the processing of viral polyproteins and the maturation of infectious virions.[24]
-
Inhibition of Viral Entry: Certain derivatives can block the entry of viruses into host cells by interfering with the interaction between viral surface proteins and host cell receptors.
-
Inhibition of Viral Replication: Thiazole compounds can also inhibit viral replication by targeting viral polymerases or other enzymes involved in nucleic acid synthesis.
Conclusion: The Enduring Promise of Thiazole Derivatives
The thiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications, underscore its significance in medicinal chemistry. The ongoing exploration of structure-activity relationships, coupled with the development of innovative synthetic methodologies, will undoubtedly lead to the discovery of new thiazole-based drugs with enhanced efficacy and improved safety profiles. This guide serves as a testament to the rich pharmacology of thiazole derivatives and aims to inspire further research and development in this exciting field.
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Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives from 5-(Bromomethyl)-2-methyl-1,3-thiazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse derivatives from the versatile building block, 5-(bromomethyl)-2-methyl-1,3-thiazole. This key intermediate is a cornerstone in medicinal chemistry, notably in the synthesis of antiviral agents like Ritonavir.[1][2][3][4][5] The protocols detailed herein focus on leveraging the reactivity of the bromomethyl group through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. By providing step-by-step methodologies, mechanistic insights, and data presentation, this guide aims to empower researchers to efficiently synthesize novel thiazole derivatives for applications in drug discovery and materials science. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7][8][9][10][11][12][13][14]
Introduction: The Significance of the 2-Methyl-5-Substituted-1,3-Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[6] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal moiety for designing molecules that can effectively interact with biological targets. The 2-methyl-5-substituted-1,3-thiazole framework, in particular, offers a synthetically accessible platform for generating vast libraries of compounds. The bromomethyl group at the 5-position serves as a highly reactive electrophilic handle, susceptible to displacement by a wide range of nucleophiles. This reactivity is the foundation for the synthetic strategies discussed in these application notes.
The choice of this compound as a starting material is predicated on its established role in the synthesis of complex pharmaceutical agents. Its application in the synthesis of Ritonavir, a potent protease inhibitor used in the treatment of HIV, underscores its industrial and therapeutic relevance.[1][2][3] The methodologies presented here are designed to be robust and adaptable, allowing for the generation of derivatives with tailored physicochemical and pharmacological properties.
Core Synthetic Strategies
The primary transformations involving this compound revolve around the reactivity of the C-Br bond. Two principal strategies are highlighted:
-
Nucleophilic Substitution (SN2) Reactions: This is the most direct approach for introducing a variety of functional groups. The primary nature of the carbon atom bearing the bromine makes it highly susceptible to backside attack by nucleophiles, typically following an SN2 mechanism.[15]
-
Palladium-Catalyzed Cross-Coupling Reactions: For the formation of carbon-carbon and carbon-heteroatom bonds with aryl, heteroaryl, or vinyl partners, palladium-catalyzed reactions such as Suzuki, and Buchwald-Hartwig amination offer unparalleled efficiency and functional group tolerance.[16][17][18][19][20]
Below is a workflow diagram illustrating the divergent synthetic possibilities from this compound.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are presented as foundational procedures. Researchers should optimize conditions based on the specific substrate and desired product.
Protocol 1: General Procedure for Nucleophilic Substitution with O-, N-, and S-Nucleophiles
This protocol outlines the synthesis of ethers, amines, and thioethers via an SN2 reaction. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Materials:
-
This compound
-
Nucleophile (e.g., substituted phenol, primary/secondary amine, thiol)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Solvent (e.g., DMF, CH₃CN, THF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of the nucleophile (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents) at room temperature. For less acidic nucleophiles like alcohols, a stronger base like NaH may be required and the reaction should be cooled to 0 °C before addition.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the nucleophilic species.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation: Representative Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 4 | 85 |
| Aniline | Et₃N | CH₃CN | Reflux | 6 | 78 |
| Thiophenol | K₂CO₃ | CH₃CN | RT | 3 | 92 |
| Sodium Azide | NaN₃ | DMF | 60 | 2 | 95 |
Protocol 2: Suzuki Cross-Coupling for the Synthesis of 5-Arylmethyl-2-methyl-1,3-thiazole Derivatives
This protocol describes a palladium-catalyzed Suzuki cross-coupling reaction to form a C-C bond between the thiazole methylene group and an aryl group.[17][18]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating capabilities
-
Inert gas supply (Nitrogen or Argon)
-
Syringes for liquid transfer
Procedure:
-
To a Schlenk flask, add the arylboronic acid (1.2 equivalents), base (2.0 equivalents), and palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent system to the flask.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: Self-Validating Systems
For all protocols, the integrity of the synthesis is validated through standard analytical techniques.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to track the consumption of starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture is essential.
-
Product Characterization: The structure and purity of the final compounds must be confirmed by:
Visualization of Key Synthetic Transformations
The following diagrams illustrate the core mechanisms discussed in the protocols.
Caption: SN2 mechanism for nucleophilic substitution.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of a wide array of functionalized thiazole derivatives. The protocols provided herein for nucleophilic substitution and palladium-catalyzed cross-coupling reactions offer robust starting points for the development of novel compounds for pharmaceutical and materials science applications. The key to success lies in careful optimization of reaction conditions and thorough characterization of the resulting products.
References
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- A review on thiazole based compounds & it's pharmacological activities. (2024). AIMS Press.
- Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. (2018).
- Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. (2025). Benchchem.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. (2025). Benchchem.
- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". (2025). Benchchem.
- Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group. (2025). Benchchem.
- Ritonavir synthesis. (n.d.). ChemicalBook.
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- 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole. (n.d.). SpectraBase.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2014). Chemistry Central Journal.
- Process for the synthesis of ritonavir. (2002).
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2014). PubMed.
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- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
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- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences.
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- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014).
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Application Notes and Protocols: The Synthetic Versatility of 5-(Bromomethyl)-2-methyl-1,3-thiazole in Nucleophilic Substitution Reactions
Introduction: A Cornerstone Building Block in Modern Synthesis
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anticancer agents, antivirals, and anti-inflammatory molecules.[1][2][3][4] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Within this important class of heterocycles, 5-(Bromomethyl)-2-methyl-1,3-thiazole has emerged as a highly valuable and versatile electrophilic building block. Its synthetic utility is anchored in the high reactivity of the bromomethyl group, which allows for the facile introduction of the 2-methylthiazole-5-methyl moiety onto a wide array of nucleophilic substrates.
This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its reaction with common nucleophiles, and showcase its application in the synthesis of complex molecules.
Mechanistic Rationale: The Reactivity of a Benzylic-like Halide
The exceptional reactivity of this compound in nucleophilic substitution reactions is analogous to that of benzylic halides. The carbon of the bromomethyl group is a primary carbon, which strongly favors a bimolecular nucleophilic substitution (SN2) mechanism.
During an SN2 reaction, the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide). This leads to a trigonal bipyramidal transition state. The thiazole ring, being an aromatic system, plays a crucial role in stabilizing this transition state through the delocalization of electron density, thereby lowering the activation energy of the reaction. This stabilization is comparable to how a benzene ring stabilizes the transition state in the SN2 reactions of benzyl bromide.[5][6] Consequently, these reactions are typically rapid and proceed under mild conditions.
Caption: General SN2 mechanism for this compound.
Core Applications in Drug Discovery and Synthesis
The primary utility of this compound is as an electrophilic partner for covalently linking the 2-methylthiazol-5-ylmethyl group to a molecule of interest. This strategy is widely employed in drug development. A prominent example is its role as a key intermediate in certain synthetic routes for the anti-HIV drug Ritonavir .[7][8] In the synthesis, a nitrogen nucleophile displaces the bromide to form a crucial C-N bond, incorporating the thiazole moiety into the final drug structure.[9]
The reactions are not limited to nitrogen nucleophiles. A vast array of derivatives can be accessed by reacting this versatile substrate with various nucleophiles.
Caption: Reaction scope with various classes of nucleophiles.
Data Summary: Representative Nucleophilic Substitution Reactions
The following table summarizes the reaction of this compound with common nucleophiles. Conditions are representative and may require optimization for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Product Functional Group |
| Nitrogen | Secondary Amine (e.g., Morpholine) | K₂CO₃, Et₃N | Acetonitrile, DMF | Tertiary Amine |
| Heterocycle (e.g., Imidazole) | K₂CO₃, NaH | DMF, THF | N-Alkylated Heterocycle | |
| Sulfur | Thiol (e.g., Thiophenol) | K₂CO₃, NaH | Ethanol, DMF | Thioether |
| Thiourea | None (forms salt) | Ethanol, Acetone | Isothiouronium Salt | |
| Oxygen | Alcohol (e.g., Phenol) | K₂CO₃, NaH | Acetone, DMF | Ether |
| Carboxylic Acid | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Ester | |
| Carbon | Malonic Ester | NaOEt, NaH | Ethanol, THF | Alkylated Malonate |
Experimental Protocols
Safety Precaution: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol describes the reaction with a generic secondary amine, a common transformation in library synthesis.
Rationale: The reaction requires a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is ideal as it will not compete with the amine nucleophile.[10] Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for SN2 reactions, effectively solvating the ions without interfering with the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.1 eq) and anhydrous acetonitrile (approx. 0.1 M concentration relative to the limiting reagent).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the thiazole solution dropwise to the stirring amine/base suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromothiazole is consumed.
-
Workup: a. Filter the reaction mixture to remove the potassium carbonate and potassium bromide salts. b. Rinse the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and then with brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: General Procedure for S-Alkylation of a Thiol (Thioether Synthesis)
This protocol details the formation of a thioether, a key linkage in many biologically active molecules.
Rationale: Thiols are excellent nucleophiles. The corresponding thiolate, formed by deprotonation with a base, is even more potent. Using a base like potassium carbonate ensures the formation of the thiolate in situ for a rapid reaction.[11] Ethanol can serve as a suitable solvent, although aprotic solvents like DMF can also be used effectively.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask, add the thiol (1.05 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M).
-
Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the stirring suspension.
-
Stir the reaction at room temperature for 2-6 hours. The reaction is typically faster than N-alkylation. Monitor progress by TLC.
-
Workup: a. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer with ethyl acetate (2x). c. Combine the organic layers and wash with water (3x) to remove DMF, followed by a brine wash (1x). d. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude thioether can be purified by silica gel chromatography or recrystallization.
Caption: A typical experimental workflow for nucleophilic substitution.
Conclusion
This compound stands out as a robust and reliable electrophilic reagent for the installation of a key pharmacophoric group. Its reactivity, governed by a facile SN2 mechanism, allows for predictable and efficient bond formation with a wide spectrum of nitrogen, sulfur, oxygen, and carbon nucleophiles. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to leverage this powerful building block in their synthetic campaigns, enabling the rapid diversification of molecular scaffolds and the construction of complex, biologically active compounds.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-692.
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
- Farahani, M. D. (2013). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 5(12), 147-152.
-
ResearchGate. (n.d.). Reaction of 2-bromomethyl-1,3-thiaselenole (5) with 1-methyl-1H-imidazol-2-thiol (17). Retrieved from [Link]
- Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(3), 352.
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
- Amosova, S. V., et al. (2021).
- Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(6), 559-567.
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-
ResearchGate. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]_
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-
Thieme Connect. (n.d.). Product Class 17: Thiazoles. Retrieved from [Link]
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Mini-Reviews in Medicinal Chemistry. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Retrieved from [Link]
-
PubMed. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
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Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
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Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Nucleophilic substitution reactions on Benzyl Halides. Retrieved from [Link]
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Bentham Science. (n.d.). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Retrieved from [Link]
-
ADDI. (n.d.). Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol-4-ones and Nitroolefins Mediated By a Bifunctional Urei. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
SlideShare. (2018). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
ResearchGate. (1976). The synthesis of thiazole-2- and of thiazole-5-carboxylic acid via a halogen-metal exchange reaction. Retrieved from [Link]
-
PubMed Central. (2017). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. Retrieved from [Link]
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The Versatile Synthon: 5-(Bromomethyl)-2-methyl-1,3-thiazole in Modern Medicinal Chemistry
Introduction: The Thiazole Nucleus as a Privileged Scaffold
The 1,3-thiazole ring is a cornerstone in the architecture of medicinally active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. From the antibiotic activity of Penicillin to the kinase inhibitory action of Dasatinib, the thiazole moiety is a recurring motif in a multitude of approved drugs, underscoring its broad therapeutic relevance.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 5-(Bromomethyl)-2-methyl-1,3-thiazole . The strategic placement of a reactive bromomethyl group at the C5 position of the 2-methylthiazole core unlocks a vast potential for the synthesis of diverse compound libraries, particularly in the realm of kinase inhibitors and other targeted therapies. This document serves as a comprehensive technical guide for researchers, providing detailed protocols and insights into the synthesis and application of this versatile synthon.
Physicochemical Profile and Safety Considerations
A thorough understanding of a building block's properties and hazards is paramount for its safe and effective use in the laboratory.
Physicochemical Data (Estimated)
| Property | Estimated Value |
| Molecular Formula | C₅H₆BrNS |
| Molecular Weight | 192.08 g/mol |
| Boiling Point | ~200-230 °C at 760 mmHg |
| Density | ~1.7 g/cm³ |
| Flash Point | ~75-90 °C |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF, Acetone). Sparingly soluble in water. |
Safety and Handling
Bromomethyl-substituted heterocyclic compounds are potent lachrymators and alkylating agents, necessitating strict safety protocols.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation.[2][3]
-
Precautionary Measures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and moisture. Recommended storage temperature is 2-8 °C.[2]
-
Synthesis of the Building Block: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available ethyl 2-methyl-1,3-thiazole-5-carboxylate. This involves the reduction of the ester to the corresponding alcohol, followed by bromination.
Protocol 1: Reduction of Ethyl 2-methyl-1,3-thiazole-5-carboxylate
The reduction of the ester to the primary alcohol is a critical first step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[4][5]
Materials:
-
Ethyl 2-methyl-1,3-thiazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF (10 mL per gram of LiAlH₄) in the reaction flask under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl 2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in anhydrous THF (5 mL per gram of ester) and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (volume equal to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume as water), and then water again (3 times the volume of water first added). This "Fieser workup" results in a granular precipitate that is easily filtered.
-
Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF and Et₂O. Combine the organic filtrates.
-
Extraction and Drying: Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (2-methyl-1,3-thiazol-5-yl)methanol as a crude product, which can often be used in the next step without further purification. If necessary, purification can be achieved by silica gel column chromatography.
Protocol 2: Bromination of (2-methyl-1,3-thiazol-5-yl)methanol
The conversion of the primary alcohol to the corresponding bromide is readily accomplished using phosphorus tribromide (PBr₃) in an SN2 reaction, which typically proceeds with inversion of configuration if a chiral center were present.[6][7]
Materials:
-
(2-methyl-1,3-thiazol-5-yl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2-methyl-1,3-thiazol-5-yl)methanol (1 equivalent) in anhydrous DCM (10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PBr₃: Add PBr₃ (0.5 equivalents) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a stable solid or oil.
Core Reactivity and Application Protocols
The synthetic utility of this compound stems from the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of the 2-methylthiazole-5-ylmethyl moiety onto a wide range of nucleophilic scaffolds.
Protocol 3: N-Alkylation of Amines
The reaction with primary and secondary amines is a cornerstone application, leading to the formation of key intermediates for kinase inhibitors and other bioactive molecules.
Materials:
-
This compound
-
Primary or secondary amine (e.g., 4-aminopyridine, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask containing the amine (1.0 equivalent) and a magnetic stir bar, add the chosen solvent (DMF or ACN, 5-10 mL per mmol of amine).
-
Base Addition: Add the base (K₂CO₃, 1.5 equivalents or Et₃N, 2.0 equivalents).
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-alkylated product.
Protocol 4: S-Alkylation of Thiols
The formation of thioethers is another important transformation, yielding compounds with potential applications as enzyme inhibitors.
Materials:
-
This compound
-
Thiol (e.g., 4-mercaptobenzoic acid)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the thiol (1.0 equivalent) in the chosen anhydrous solvent.
-
Deprotonation:
-
Using K₂CO₃: Add K₂CO₃ (1.5 equivalents) and stir the suspension for 15 minutes at room temperature.
-
Using NaH: Cool the solution to 0 °C and carefully add NaH (1.1 equivalents) portion-wise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.
-
-
Addition of Alkylating Agent: Add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 1-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water (or saturated aqueous NH₄Cl if NaH was used).
-
Extraction: Extract the aqueous layer with ethyl acetate. If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to precipitate the product, which can then be filtered or extracted.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 5: O-Alkylation of Phenols
The synthesis of aryl ethers can be achieved, often requiring slightly more forcing conditions or stronger bases compared to N- and S-alkylation.
Materials:
-
This compound
-
Phenol (e.g., 4-hydroxypyridine)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: Combine the phenol (1.0 equivalent) and the base (Cs₂CO₃, 1.5 equivalents, is often more effective for O-alkylation) in a round-bottom flask with a magnetic stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (DMF or Acetone).
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents).
-
Reaction: Heat the mixture to reflux (for acetone) or 60-100 °C (for DMF) and stir for 6-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the desired O-alkylated product.
Application in Kinase Inhibitor Design: A Case Study of ROCK Inhibitors
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are attractive therapeutic targets for a range of diseases, including hypertension, glaucoma, and cancer.[8] The 4-aryl-5-aminomethyl-thiazole-2-amine scaffold has emerged as a potent chemotype for ROCK inhibitors. This compound is an ideal precursor for accessing this scaffold.
A series of 4-aryl-5-aminomethyl-thiazole-2-amines have been synthesized and evaluated for their ROCK II inhibitory activity. One of the most potent compounds identified, compound 10l , exhibited an IC₅₀ value of 20 nM. The synthesis of the core of such inhibitors can be envisioned starting from this compound.
The key 5-(aminomethyl)-2-methyl-1,3-thiazole intermediate can be prepared from this compound via a Gabriel synthesis, followed by deprotection. This amine can then be further elaborated to introduce the 2-amino and 4-aryl substituents, leading to potent ROCK inhibitors. The structure-activity relationship studies revealed that compounds with a 4-pyridine substitution were generally more potent.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the bromomethyl group allow for the efficient construction of diverse molecular scaffolds. The demonstrated application in the synthesis of potent kinase inhibitors, such as those targeting ROCK, highlights its significance in modern drug discovery. The protocols and data presented in this guide are intended to empower researchers to fully exploit the potential of this powerful synthon in their quest for novel therapeutics.
References
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Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1170. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
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Kaushal, M. (2020). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. [Link]
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Shi, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry, 28(20), 115683. [Link]
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Matiychuk, V. S., Teslenko, Y. O., & Obushak, M. D. (2004). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Chemistry of Heterocyclic Compounds, 40(11), 1452-1453. [Link]
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Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]
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Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]
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ChemSrc. (2022). 5-Bromo-2-methyl-1,3-thiazole. [Link]
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Kim, H., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3847-3850. [Link]
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PubChem. (n.d.). 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one. [Link]
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-
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ChemBK. (n.d.). 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole. [Link]
-
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Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Substituted Thiazoles
For: Researchers, scientists, and drug development professionals
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most robust and widely utilized methods for constructing this valuable heterocyclic scaffold.[1][2][4] The classical approach involves the condensation reaction between an α-haloketone and a thioamide (or thiourea to synthesize 2-aminothiazoles), offering a straightforward and often high-yielding pathway to a diverse range of substituted thiazoles.[4][5][6]
This guide provides a comprehensive overview of the Hantzsch thiazole synthesis, detailing the underlying mechanism, offering step-by-step experimental protocols, and discussing modern variations that enhance its efficiency and environmental compatibility.
Theoretical Framework: Understanding the Reaction Mechanism
The Hantzsch synthesis is a classic example of a condensation reaction that proceeds through a multi-step pathway to form the aromatic thiazole ring.[1][5] A deep understanding of this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the haloketone, displacing the halide in an SN2 reaction.[5][7] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxythiazoline intermediate yields the final aromatic thiazole product.[1][3][5]
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted thiazoles via the Hantzsch reaction. The synthesis of 2-amino-4-phenylthiazole is presented as a representative example due to its simplicity and high yield.[5]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
α-haloketones are lachrymators and should be handled with extreme care.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established Hantzsch synthesis procedures for 2-aminothiazoles, reacting 2-bromoacetophenone with thiourea.[5][8]
Materials and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g). The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone.
-
Solvent Addition: Add methanol (5 mL) to the vial along with a magnetic stir bar. Methanol serves as a suitable solvent that facilitates the dissolution of the reactants.[8]
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 100°C).[5] Continue heating for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Neutralization and Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.[5] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate out of the aqueous solution.[8]
-
Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts and residual solvent.[5]
-
Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. The crude product is often pure enough for characterization.[5]
-
Analysis: Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).[5] Further confirmation can be achieved through spectroscopic methods such as NMR.
Caption: A generalized workflow for the Hantzsch thiazole synthesis.
Scope and Variations of the Hantzsch Synthesis
The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted thiazoles by varying the α-haloketone and the thioamide component.[9][10]
| R1 (from α-haloketone) | R2 (from Thioamide) | Product | Conditions | Yield | Reference |
| Phenyl | -NH₂ (Thiourea) | 2-Amino-4-phenylthiazole | Methanol, 100°C, 30 min | High | |
| 4-Chlorophenyl | -NH-Phenyl | 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine | Ethanol, Reflux | Not specified | |
| Substituted Phenyls | -NH₂ (Thiourea) & Substituted Benzaldehydes | 2-Amino-4,5-disubstituted thiazoles | EtOH/Water, Ultrasonic irradiation | 79-90% | |
| Various Aryl/Alkyl | -NH₂ (Thiourea) | 2-Aminothiazoles | Solvent-free | Moderate to Excellent |
Modern Synthetic Approaches
While the classical Hantzsch synthesis is highly effective, several modifications have been developed to improve reaction times, yields, and environmental friendliness.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields.[11]
-
Ultrasonic Irradiation: Sonication provides an energy source that can promote the reaction at room temperature, offering a milder alternative to conventional heating.[9][10]
-
Solvent-Free Conditions: Performing the reaction without a solvent is a green chemistry approach that simplifies workup and reduces waste.[12][13]
-
Catalysis: While often not necessary, various catalysts, including silica-supported tungstosilisic acid, have been employed to enhance reaction efficiency, particularly in one-pot, multi-component variations.[9][10][14]
Troubleshooting and Considerations
-
Low Yield: Ensure the α-haloketone is pure, as impurities can lead to side reactions. Confirm that the reaction has gone to completion using TLC.
-
Regioselectivity: When using N-monosubstituted thioureas, there is a possibility of forming isomeric products (2-(N-substituted amino)thiazoles vs. 3-substituted 2-imino-2,3-dihydrothiazoles). Reaction conditions, particularly pH, can influence the regioselectivity.[15]
-
Purification: While many Hantzsch products precipitate in high purity, recrystallization or column chromatography may be necessary for certain substrates.
Conclusion
The Hantzsch thiazole synthesis is a time-tested and versatile method for accessing the medicinally important thiazole scaffold. Its operational simplicity, tolerance of a wide range of functional groups, and amenability to modern synthetic techniques ensure its continued relevance in both academic research and industrial drug development. By understanding the core principles and exploring the variations outlined in this guide, researchers can effectively leverage this powerful reaction to synthesize novel substituted thiazoles for a multitude of applications.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
Tóth, G., et al. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1961-1963. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]
-
Watts, P., et al. (2001). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 1(2), 131-134. Available from: [Link]
-
YouTube. synthesis of thiazoles. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
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Taylor & Francis Online. Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
-
ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available from: [Link]
-
Thieme E-Journals. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]
-
Bio-Ethanol as a Green Solvent. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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University of Sussex - Figshare. New methods for the rapid synthesis of thiazoles. Available from: [Link]
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Springer. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available from: [Link]
-
ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available from: [Link]
-
ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. Traditional Hantzsch reaction for substituted thiazoles. Available from: [Link]
-
ResearchGate. Review of the synthesis and biological activity of thiazoles. Available from: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]
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Application Notes and Protocols for the Regioselective Functionalization of the C5 Position of 2-Methylthiazole
Introduction
The 2-methylthiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The ability to selectively functionalize specific positions on the thiazole ring is paramount for the development of novel molecular entities with tailored properties. Among the available positions (C2, C4, and C5), the C5 position offers a unique vector for structural elaboration. This application note provides a detailed guide for researchers, chemists, and drug development professionals on established and effective protocols for the targeted functionalization of the C5 position of 2-methylthiazole. We will delve into the mechanistic underpinnings of these transformations, offering not just a set of instructions, but a deeper understanding of the chemical principles at play.
The inherent electronic nature of the thiazole ring dictates its reactivity. The C2 position is the most acidic and susceptible to deprotonation, while the C5 position is comparatively electron-rich, making it a prime target for electrophilic attack and certain organometallic cross-coupling reactions.[1] This guide will present three primary strategies for C5 functionalization:
-
Direct C-H Arylation via Palladium Catalysis: A modern and atom-economical approach for installing aryl groups.
-
Directed ortho-Metalation (DoM) via Lithiation and Electrophilic Quench: A classic and powerful method for introducing a wide range of functionalities.
-
Electrophilic Substitution: Traditional yet effective methods for introducing formyl and halo groups.
Each section will provide a comprehensive, step-by-step protocol, a discussion of the reaction mechanism, and key insights for successful execution.
Palladium-Catalyzed Direct C-H Arylation at C5
Direct C-H activation has emerged as a powerful tool in modern organic synthesis, offering a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2] For 2-methylthiazole, palladium catalysis provides a highly regioselective method for the introduction of aryl and heteroaryl moieties at the C5 position.[3]
Causality of Experimental Choices
The regioselectivity for the C5 position in palladium-catalyzed direct arylation is governed by the reaction mechanism, which is widely believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway or a base-promoted electrophilic palladation (SEAr-type) mechanism.[4] The C5-H bond is generally more electron-rich and sterically accessible compared to the C4-H bond, making it the preferred site of palladation. The choice of a palladium(II) precatalyst, a suitable ligand (or ligand-free conditions), a base, and a high-boiling point solvent are critical for efficient catalytic turnover. N-Heterocyclic Carbene (NHC) ligands have proven particularly effective in stabilizing the palladium catalyst and promoting high yields.[3] The base, typically a carboxylate salt like potassium acetate (KOAc), is crucial for facilitating the C-H activation step.
Experimental Workflow: Direct C-H Arylation
Caption: Workflow for Pd-catalyzed C5-arylation.
Detailed Protocol: C5-Arylation using a Pd-NHC Catalyst
This protocol is adapted from a procedure for the C5-arylation of 2-isobutylthiazole and is expected to be readily applicable to 2-methylthiazole.[3]
Materials and Reagents:
-
2-Methylthiazole
-
Substituted Aryl Bromide (e.g., 4-bromoanisole)
-
[Pd(IMes)(allyl)Cl] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) or a similar Pd-NHC precatalyst
-
Potassium Acetate (KOAc), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Argon (or Nitrogen) gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd-NHC precatalyst (0.01 mmol, 1 mol%), potassium acetate (2.0 mmol), and the aryl bromide (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add 2-methylthiazole (1.2 mmol) and anhydrous DMA (2 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-aryl-2-methylthiazole.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (ligand-free) | KOAc | DMA | 120-150 | 12-24 | 60-85 |
| Pd-NHC Complex | KOAc | DMA | 120 | 1-6 | 75-95[3] |
C5-Lithiation and Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. However, for 2-methylthiazole, direct lithiation presents a regioselectivity challenge. The C2-proton is the most acidic, and the C5-proton is the next most acidic. Furthermore, the 2-methyl group itself can be deprotonated (lateral lithiation). Consequently, treatment of 2-methylthiazole with a strong base like n-butyllithium (n-BuLi) can lead to a mixture of products.[5][6]
Causality of Experimental Choices and Regioselectivity
Achieving selective C5-lithiation often relies on kinetic versus thermodynamic control and the choice of the lithiating agent and reaction conditions. Using a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) can favor deprotonation at the less hindered C5 position over the C2 position. The presence of a directing group at C4 can also steer lithiation to C5. For the parent 2-methylthiazole, careful control of conditions is essential. The resulting C5-lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles.[7][8]
Experimental Workflow: Lithiation-Electrophilic Quench
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- 5. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Application Notes & Protocols: 5-(Halomethyl)-2-methyl-1,3-thiazole as a Pivotal Intermediate in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiazole Moiety in Modern Agrochemicals
The 1,3-thiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in the design of numerous biologically active compounds, from pharmaceuticals to advanced agrochemicals.[1] In the realm of crop protection, its incorporation into the structure of neonicotinoid insecticides has been particularly transformative. This guide focuses on the application of 5-(bromomethyl)-2-methyl-1,3-thiazole and its industrially significant analog, 2-chloro-5-(chloromethyl)thiazole (CCMT), as critical building blocks in the synthesis of second-generation neonicotinoids.[2]
The strategic importance of these intermediates lies in the highly reactive halomethyl group at the C5 position.[3] This functional group acts as a potent electrophilic site, enabling facile nucleophilic substitution reactions. This reactivity is the lynchpin for coupling the thiazole heterocycle with the core side-chain structures of insecticides, a crucial step in the synthesis of blockbuster products like Thiamethoxam and Clothianidin.[4][5][6] This document provides a detailed examination of the synthetic pathways, step-by-step protocols, and the chemical logic underpinning the use of these versatile thiazole intermediates.
Part 1: Synthesis of Thiamethoxam
Thiamethoxam is a broad-spectrum, systemic insecticide that has seen widespread use in controlling a variety of pests.[7] Its synthesis is a prime example of the industrial application of 5-(halomethyl)-thiazole derivatives, where it is coupled with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.
Mechanistic Overview & Workflow
The core transformation is a nucleophilic substitution (SN2) reaction. The nitrogen atom of the 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, once deprotonated by a base, acts as the nucleophile. It attacks the electrophilic methylene carbon of the 2-chloro-5-(chloromethyl)thiazole, displacing the chloride leaving group to form the final C-N bond that links the two key fragments of the Thiamethoxam molecule.[5][8]
Caption: Workflow for the synthesis of Thiamethoxam.
Experimental Protocol: Synthesis of Thiamethoxam
This protocol is adapted from established industrial synthesis methodologies.[5] While 2-chloro-5-(chloromethyl)thiazole is specified, this compound can be used as a direct analog, potentially requiring milder conditions due to the better leaving group nature of bromide.
Materials:
-
3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
-
2-chloro-5-(chloromethyl)thiazole (CCMT)
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetramethylammonium hydroxide (phase transfer catalyst)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (0.354 mol), dimethyl carbonate (148.8 g), and 2-chloro-5-(chloromethyl)thiazole (0.236 mol).[5]
-
Reagent Addition: In a separate vessel, prepare a slurry of potassium carbonate (58 g) and tetramethylammonium hydroxide (1 g) in dimethyl carbonate (130 g).[5]
-
Condensation Reaction: Begin stirring the main reaction mixture. Slowly add the prepared slurry to the reaction vessel over a period of 1-2 hours, maintaining the internal temperature between 25-30°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Workup and Quenching: Once the reaction is complete, add deionized water (150 mL) to the mixture. Stir for 15 minutes. Adjust the pH of the aqueous layer to ~6.5 using a dilute solution of hydrochloric acid.[5]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (DMC) layer.
-
Isolation and Purification: Concentrate the organic layer under reduced pressure to induce crystallization. Cool the resulting slurry in an ice bath to maximize precipitation.
-
Final Product: Collect the white, powdery product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Thiamethoxam.[5]
Data Summary: Thiamethoxam Synthesis
| Parameter | Value / Reagent | Purpose | Reference |
| Thiazole Intermediate | 2-chloro-5-(chloromethyl)thiazole | Electrophile for C-N bond formation | [5] |
| Coupling Partner | 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | Nucleophile source | [5] |
| Solvent | Dimethyl Carbonate | Polar aprotic medium for SN2 reaction | [5][8] |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the nucleophile | [5] |
| Catalyst | Tetramethylammonium Hydroxide | Phase Transfer Catalyst | [5] |
| Typical Yield | ~80% | [5] |
Expert Insights & Causality
-
Choice of Base: Anhydrous potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the N-H of the oxadiazine ring, thereby activating it as a nucleophile. Its insolubility in the organic solvent necessitates a phase transfer catalyst for efficient reaction.
-
Role of the Phase Transfer Catalyst (PTC): The quaternary ammonium salt (tetramethylammonium hydroxide) facilitates the transfer of the carbonate anion into the organic phase, allowing the deprotonation to occur at the organic-solid interface, which significantly accelerates the reaction rate.
-
Solvent Selection: Dimethyl carbonate (DMC) is an excellent choice as it is a polar aprotic solvent that promotes SN2 reactions. It also has a relatively low boiling point, making it easy to remove during product isolation.
Part 2: Synthesis of Clothianidin
Clothianidin is another prominent neonicotinoid insecticide, structurally characterized by a thiazole ring and an open-chain nitroguanidine skeleton.[9] Its synthesis also hinges on the electrophilic nature of the 5-(chloromethyl) group on the thiazole ring.
Mechanistic Overview & Workflow
The synthesis of clothianidin involves the condensation of 2-chloro-5-(chloromethyl)thiazole with an appropriate N-methyl-N'-nitroguanidine precursor. Similar to the Thiamethoxam synthesis, the reaction proceeds via a nucleophilic substitution pathway where a deprotonated nitrogen on the guanidine moiety attacks the chloromethyl group.
Caption: General workflow for the synthesis of Clothianidin.
Experimental Protocol: Synthesis of Clothianidin
This generalized protocol is derived from principles outlined in the synthetic literature for Clothianidin and its analogs.[6][10]
Materials:
-
2-chloro-5-(chloromethyl)thiazole (CCMT)
-
A suitable nitroguanidine precursor (e.g., 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine, which is later hydrolyzed)[6]
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Dilute Hydrochloric Acid
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the nitroguanidine precursor and potassium carbonate in N,N-dimethylformamide (DMF).
-
Reagent Addition: While stirring, maintain the temperature at 20-25°C and add a solution of 2-chloro-5-(chloromethyl)thiazole in DMF dropwise over 30 minutes.[6]
-
Condensation Reaction: After the addition, slowly raise the temperature to 40-50°C and hold until HPLC analysis indicates the consumption of the starting material.[6]
-
Workup: Cool the reaction mixture. Add saturated salt water and an organic solvent like dichloromethane for extraction.[6]
-
Isolation of Intermediate: Separate the organic phase. This phase contains the coupled intermediate. Filter and cool the filtrate to below 0°C to crystallize the intermediate product.[6]
-
Hydrolysis to Clothianidin: The isolated intermediate is then treated with dilute hydrochloric acid to hydrolyze it to the final Clothianidin product.[6]
-
Final Purification: The crude Clothianidin is then purified by filtration and washing, often with cold methanol, and dried to yield a high-purity solid.[10]
Data Summary: Clothianidin Synthesis
| Parameter | Value / Reagent | Purpose | Reference |
| Thiazole Intermediate | 2-chloro-5-(chloromethyl)thiazole | Core electrophilic building block | [6] |
| Coupling Partner | Nitroguanidine derivative | Nucleophilic component | [6][9] |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent | [6] |
| Base | Potassium Carbonate (K₂CO₃) | Activates the nucleophile | [6] |
| Workup | Extraction & Crystallization | Purification of intermediate and final product | [6] |
| Final Step | Acidic Hydrolysis | Conversion of intermediate to Clothianidin | [6] |
Expert Insights & Causality
-
Solvent Choice: DMF is used as a solvent due to its high polarity and ability to dissolve a wide range of organic and inorganic reagents, making it ideal for this type of condensation reaction.
-
Two-Step Process: Some industrial syntheses utilize a protected or precursor form of the guanidine moiety.[6][10] This strategy can prevent side reactions and often leads to a cleaner final product after the deprotection/hydrolysis step.
-
Purification by Crystallization: The ability to crystallize the product from the reaction mixture is a key advantage in large-scale synthesis, as it is an efficient and economical method for achieving high purity. Cooling the filtrate significantly decreases the solubility of the product, maximizing the yield.[6]
Conclusion
This compound and its chloro-analog are not merely chemical reagents; they are foundational pillars in the construction of modern neonicotinoid insecticides. Their value is derived from the precisely positioned halomethyl group, which provides a reliable chemical handle for forging the critical link to the insecticidally active side chains of molecules like Thiamethoxam and Clothianidin. The protocols and principles detailed herein underscore the elegance and industrial utility of applying fundamental organic chemistry concepts—specifically nucleophilic substitution—to solve complex challenges in agrochemical development. Understanding these applications provides researchers with a powerful toolkit for both the large-scale production of existing agrochemicals and the rational design of novel, more effective crop protection agents.
References
- JIN DUN CHEMISTRY. (2025, January 16). Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries.
- ChemicalBook. (2025, August 28). 2-Chloro-5-chloromethylthiazole | 105827-91-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications.
- China Agrochemicals Manufacturer. Product name: 2-Chloro-5-Chloromethylthiazole 98.5%min(CCMT).
- Quinoline. 2-Chloro-5-(chloromethyl)thiazole.
- Semantic Scholar. Synthesis and Insecticidal Activity of Neonicotinoids Derivatives.
- Google Patents. (CN112661717A) Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
- Uneme, H. (2011). Chemistry of clothianidin and related compounds. Journal of Agricultural and Food Chemistry, 59(7), 2932-7.
-
National Institutes of Health (NIH). (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
- Google Patents. (CN108164522B) Synthetic method of thiamethoxam.
- MDPI. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
- Google Patents. (CN103242258A) Clothianidin synthesis process.
- Google Patents. (EP3480196A1) Process for the preparation of thiamethoxam.
- Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-76.
- Google Patents. (CN104529934A) Synthesis method of chloronicotinyl insecticide clothianidin.
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Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives
Introduction: Accelerating Drug Discovery with Microwave-Assisted Thiazole Synthesis
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3][4][5][6] The development of efficient and sustainable methods for the synthesis of thiazole derivatives is therefore a critical endeavor in modern drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this pursuit, offering significant advantages over conventional heating methods.[7][8] This technology utilizes microwave energy to rapidly and uniformly heat reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and often, improved purity profiles.[1][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology for the synthesis of thiazole derivatives. We will delve into the fundamental principles of microwave heating, provide detailed experimental protocols, and offer insights into the optimization of reaction conditions.
The Engine of Acceleration: Principles of Microwave-Assisted Synthesis
Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source through convection and conduction, microwave synthesis generates heat volumetrically within the reaction mixture itself.[9][10] This is achieved through the interaction of the microwave's electric field with polar molecules and ions in the reaction medium.[8][9]
Two primary mechanisms are responsible for this rapid heating:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in thiazole synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to friction and collisions, generating heat rapidly and uniformly throughout the sample.[8][9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. This movement creates an electric current, and resistance to this flow results in the generation of heat.[8][9][11]
This direct and efficient energy transfer is the key to the remarkable rate enhancements observed in microwave-assisted reactions.[9]
The Hantzsch Thiazole Synthesis: A Microwave-Enhanced Classic
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[12] The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[12] Microwave irradiation has been shown to significantly accelerate this classic transformation, often reducing reaction times from hours to mere minutes.[6][13][14]
General Reaction Scheme:
The fundamental transformation in the microwave-assisted Hantzsch synthesis can be visualized as follows:
Caption: General workflow of the microwave-assisted Hantzsch thiazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative, using the Hantzsch reaction under microwave irradiation. This serves as a representative example that can be adapted for the synthesis of other derivatives.
Materials and Equipment:
-
Reactants:
-
2-Bromoacetophenone (or other α-haloketone)
-
Thiourea
-
-
Solvent: Ethanol (or other polar solvent like methanol or DMF)
-
Instrumentation:
-
Microwave synthesizer
-
Microwave reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Step-by-Step Protocol:
-
Reagent Preparation: In a dedicated microwave reaction vial, combine 2-bromoacetophenone (e.g., 1 mmol) and thiourea (e.g., 1.2 mmol).
-
Solvent Addition: Add a polar solvent, such as ethanol (e.g., 3-5 mL), to the vial. The solvent choice is crucial as it needs to efficiently absorb microwave energy.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Set the reaction parameters as follows:
-
Temperature: 90-120°C (temperature is monitored by an IR sensor in the microwave unit)
-
Power: 100-250 W (the instrument will modulate power to maintain the set temperature)
-
Reaction Time: 5-15 minutes[1]
-
Stirring: Ensure constant stirring throughout the reaction.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4-phenylthiazole.[1]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the microwave-assisted synthesis of thiazole derivatives.
Results and Discussion: A Leap in Efficiency
The advantages of microwave-assisted synthesis over conventional heating methods are clearly demonstrated by the significant improvements in reaction time and yield. The table below provides a comparative summary based on typical literature findings.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 4-24 hours)[7] | 5-30 minutes[1][7][13] |
| Product Yield | Moderate to good (e.g., 50-80%) | Good to excellent (e.g., 85-95%)[1][13] |
| Energy Consumption | High | Low[8] |
| Heating Method | Conduction and Convection | Direct Dielectric Heating[9] |
| Temperature Gradient | Significant | Minimal[9] |
The data clearly indicates that microwave irradiation provides a more energy-efficient and time-effective route to thiazole derivatives, ultimately accelerating the drug discovery and development pipeline.[15]
Troubleshooting and Optimization
While microwave-assisted synthesis is generally robust, some common issues may arise. Here are some troubleshooting tips and optimization strategies:
-
Low Yield:
-
Solvent Choice: Ensure the solvent is polar enough to absorb microwave energy effectively. Consider solvents with higher dielectric constants.
-
Temperature and Time: Optimize the reaction temperature and time. A slight increase in either may improve the yield, but be mindful of potential side product formation.
-
Stoichiometry: Vary the molar ratio of the reactants.
-
-
Side Product Formation:
-
Temperature Control: Overheating can lead to decomposition or side reactions. Use a lower temperature for a slightly longer duration.
-
Solvent: A different solvent might favor the desired reaction pathway.
-
-
Reaction Not Going to Completion:
-
Power: Ensure adequate microwave power is being delivered to the reaction.
-
Stirring: Inefficient stirring can lead to localized overheating and incomplete reaction. Ensure the stir bar is functioning correctly.
-
Conclusion: A Green and Efficient Future for Thiazole Synthesis
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a green, efficient, and rapid methodology for the preparation of valuable heterocyclic compounds like thiazole derivatives.[1][8] By leveraging the principles of direct dielectric heating, researchers can significantly reduce reaction times, improve yields, and contribute to more sustainable laboratory practices. The protocols and insights provided in this guide are intended to empower scientists in both academic and industrial settings to harness the full potential of microwave technology in their quest for novel therapeutics.
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- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES.Journal of University of Shanghai for Science and Technology.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.MDPI.
- One-pot microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives.Wiley Online Library.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.MDPI.
- Hantzsch Thiazole Synthesis.Chem Help Asap.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.National Institutes of Health.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.Royal Society of Chemistry.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.ACS Omega.
- Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies.Taylor & Francis Online.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.National Institutes of Health.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.FABAD Journal of Pharmaceutical Sciences.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.IJNRD.
- ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas.ResearchGate.
- Thiazole derivatives: prospectives and biological applications.ResearchGate.
- A brief review: Microwave assisted organic reaction.Scholars Research Library.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.PubMed Central.
- A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION.Rasayan Journal of Chemistry.
- Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans.ResearchGate.
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- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the One-Pot Synthesis of Thiazoles Using Bromomethyl Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds. Its synthesis, therefore, is of paramount importance in drug discovery and development. This comprehensive guide provides an in-depth exploration of the one-pot synthesis of thiazoles, with a particular focus on the robust and versatile Hantzsch thiazole synthesis utilizing bromomethyl intermediates. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to offer field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Detailed step-by-step methodologies for conventional, microwave-assisted, and ultrasound-promoted syntheses are provided, alongside mechanistic elucidations and extensive data on substrate scope. This guide is designed to empower researchers to not only replicate these methods but also to innovate and adapt them for the synthesis of novel thiazole derivatives.
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of biological interactions.[1][2] This structural motif is present in a wide array of pharmaceuticals, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] A classic example of the therapeutic importance of the thiazole ring is found in Sulfathiazole , an early sulfonamide antibiotic, whose synthesis can be achieved through a pathway involving the Hantzsch condensation.[3] The enduring relevance of this synthetic route underscores its efficiency and adaptability in generating molecules of significant therapeutic value. The one-pot variant of the Hantzsch synthesis, which avoids the isolation of lachrymatory and unstable α-haloketone intermediates, represents a significant advancement in terms of efficiency, safety, and green chemistry principles.[4]
The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[5] In the context of a one-pot reaction starting from a ketone, the α-haloketone is generated in situ. The overall transformation is remarkably efficient, driven by the formation of a stable aromatic ring.[6]
The reaction proceeds through a well-established multi-step pathway:
-
Formation of the Bromomethyl Intermediate: The process initiates with the α-bromination of a ketone, often using a brominating agent like N-Bromosuccinimide (NBS), to form the reactive bromomethyl ketone intermediate in situ.
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the bromomethyl ketone in an SN2 reaction. This step forms a key acyclic intermediate.[5]
-
Cyclization via Intramolecular Condensation: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the former ketone. This intramolecular cyclization forms a five-membered ring intermediate, a hydroxythiazoline.
-
Dehydration and Aromatization: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.[6]
Experimental Design and Rationale: The "Why" Behind the "How"
A successful synthesis is not merely about following steps but understanding the function of each component and condition. This section dissects the critical parameters of the one-pot Hantzsch synthesis.
Choice of Solvent
The solvent plays a multifaceted role, influencing reactant solubility, reaction kinetics, and the stability of intermediates.
-
Protic Solvents (Ethanol, Methanol): These are the most commonly employed solvents. Their ability to form hydrogen bonds stabilizes charged intermediates formed during the reaction. Furthermore, they can act as a proton source to facilitate the final dehydration step. Ethanol is often preferred due to its lower volatility and toxicity compared to methanol. A mixture of ethanol and water can be particularly effective, enhancing the solubility of certain reagents and catalysts while promoting a "greener" reaction profile.[1]
-
Polar Aprotic Solvents (DMF, Dioxane): These solvents are useful when dealing with less soluble starting materials. However, they do not actively participate in proton transfer, which can sometimes slow the final aromatization step.
-
Solvent-Free Conditions: For a truly green approach, reactions can be run under solvent-free conditions, often with grinding or microwave irradiation.[4] This minimizes waste and can lead to remarkably fast reaction times.
Catalysis: Accelerating the Inevitable
While the Hantzsch synthesis can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly improve reaction rates and yields, especially in one-pot systems.
-
Brønsted Acids (e.g., Citric Acid): Weak organic acids like citric acid are excellent "green" catalysts. They serve two primary functions:
-
Activating the Ketone: The acid protonates the carbonyl oxygen of the ketone, rendering the α-carbon more susceptible to bromination by NBS.
-
Facilitating Dehydration: It protonates the hydroxyl group of the thiazoline intermediate, converting it into a good leaving group (water) and promoting the final aromatization step.
-
-
Heterogeneous Catalysts (e.g., Silica-Supported Tungstosilisic Acid): These solid-supported acids offer the benefits of Brønsted acid catalysis with the added advantage of easy separation and recyclability, aligning with the principles of sustainable chemistry.[1]
Temperature and Reaction Time
The reaction is typically conducted at reflux temperature to ensure a sufficient rate of reaction. However, the optimal temperature and time are highly dependent on the reactivity of the substrates. Electron-rich ketones and thioamides will generally react faster than their electron-deficient counterparts. The progress of the reaction should always be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and avoid the formation of side products from prolonged heating.
Substrate Scope and Versatility
The one-pot Hantzsch synthesis is valued for its broad substrate scope. A wide variety of substituted thiazoles can be prepared by judiciously choosing the starting ketone and thioamide. The following table provides a representative, though not exhaustive, overview of the reaction's versatility.
| Entry | Ketone/Intermediate Precursor | Thioamide/Sulfur Source | Conditions | Product | Yield (%) | Reference |
| 1 | Acetophenone / NBS | Thiourea | Citric Acid, EtOH/H₂O, Reflux, 2h | 2-Amino-4-phenylthiazole | 92 | [4] |
| 2 | 4-Methoxyacetophenone / NBS | Thiourea | Citric Acid, EtOH/H₂O, Reflux, 1.5h | 2-Amino-4-(4-methoxyphenyl)thiazole | 95 | [4] |
| 3 | 4-Nitroacetophenone / NBS | Thiourea | Citric Acid, EtOH/H₂O, Reflux, 3h | 2-Amino-4-(4-nitrophenyl)thiazole | 88 | [4] |
| 4 | 2-Acetylthiophene / NBS | Thiourea | Citric Acid, EtOH/H₂O, Reflux, 2.5h | 2-Amino-4-(thiophen-2-yl)thiazole | 89 | [4] |
| 5 | 2-Bromoacetophenone | Thioacetamide | Methanol, 100°C, 30 min | 2-Methyl-4-phenylthiazole | High | [5] |
| 6 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | SiO₂-H₄SiW₁₂O₄₀, EtOH/H₂O, 65°C, 2.5h | Substituted Pyran-Thiazole | 87 | [1] |
| 7 | Acetophenone / Bromine | Thiosemicarbazide | Microwave, 15 min | Substituted Pyrazolyl-thiazole | 90 | [7] |
Detailed Experimental Protocols
Safety Note: α-Bromoketones and their precursors can be lachrymatory and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Conventional One-Pot Synthesis of 2-Amino-4-phenylthiazole
This protocol is a robust and high-yielding method for a classic Hantzsch product.[4][5]
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Citric Acid (0.2 mmol, 38 mg)
-
Ethanol/Water (3:1 v/v, 5 mL)
-
Saturated Sodium Bicarbonate solution
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol), thiourea (1.2 mmol), NBS (1.0 mmol), and citric acid (0.2 mmol).
-
Add the ethanol/water (3:1) mixture (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-amino-4-phenylthiazole as a solid.
Characterization (2-Amino-4-phenylthiazole):
-
¹H NMR (DMSO-d₆, 300 MHz): δ 7.85-7.88 (m, 2H, Ar-H), 7.35-7.42 (m, 2H, Ar-H), 7.23-7.28 (m, 1H, Ar-H), 7.15 (s, 2H, NH₂), 6.85 (s, 1H, thiazole C5-H).
-
¹³C NMR (DMSO-d₆, 75 MHz): δ 168.5, 150.2, 134.8, 128.9, 127.5, 125.8, 102.6.
-
IR (KBr, cm⁻¹): 3430, 3280 (N-H stretching), 1620 (C=N stretching), 1530 (N-H bending).
-
MS (EI): m/z 176 (M⁺).
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes.[7]
Materials:
-
Appropriate Ketone (1.0 mmol)
-
Thiourea or Thioamide (1.2 mmol)
-
Brominating Agent (e.g., NBS or Br₂) (1.0 mmol)
-
Solvent (e.g., Ethanol, DMF, or solvent-free)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine the ketone (1.0 mmol), thioamide (1.2 mmol), and brominating agent (1.0 mmol).
-
Add the chosen solvent (2-4 mL) if the reaction is not solvent-free.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120-150°C) for 10-20 minutes. Power should be monitored to control pressure.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform a workup similar to Protocol 1: pour the mixture into water, neutralize if necessary, and collect the precipitated product by filtration.
Protocol 3: Ultrasound-Assisted One-Pot Synthesis
Ultrasonication provides an alternative energy source that can promote reactions through acoustic cavitation, often at lower temperatures than conventional heating.[1]
Materials:
-
α-Bromoketone (or ketone + NBS) (1.0 mmol)
-
Thioamide (1.2 mmol)
-
Solvent (e.g., EtOH/H₂O) (5 mL)
-
Catalyst (optional, e.g., SiO₂-H₄SiW₁₂O₄₀)
-
Reaction vessel suitable for an ultrasonic bath
Procedure:
-
In a suitable reaction vessel, combine the α-bromoketone (or ketone and NBS) (1.0 mmol), thioamide (1.2 mmol), and catalyst (if used).
-
Add the solvent (e.g., 5 mL of a 1:1 ethanol/water mixture).
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a set frequency and power. The reaction can often be conducted at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitor the reaction by TLC. Reaction times are typically shorter than conventional heating (e.g., 30-60 minutes).
-
Once complete, perform the standard aqueous workup, neutralization, and filtration as described in Protocol 1.
Conclusion and Future Outlook
The one-pot synthesis of thiazoles via the Hantzsch reaction using bromomethyl intermediates remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its operational simplicity, high yields, and broad substrate scope make it an attractive method for generating libraries of compounds for drug discovery. The evolution of this classic reaction to include greener catalysts, alternative energy sources like microwaves and ultrasound, and solvent-free conditions has further enhanced its appeal. By understanding the mechanistic underpinnings and the rationale behind the experimental parameters, researchers can effectively leverage this reaction to synthesize not only known bioactive molecules but also to pioneer the discovery of the next generation of thiazole-based therapeutics.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]
-
Gouasmia, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1366. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
- Rajput, R., & Kaur, D. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 12, 1-15.
- Facchinetti, V., et al. (2016).
-
Al-Jaffer, T. K. M., Naser, Z. O., & Hameed, A. J. (2022). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. ResearchGate. Available from: [Link]
-
Yogi, P., Hussain, N., & Joshi, A. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-931. Available from: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170006. Available from: [Link]
-
Gaikwad, N. D., et al. (2014). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]
- Martin, E. A. (1952). U.S. Patent No. 2,592,859. Washington, DC: U.S. Patent and Trademark Office.
-
Reddy, T. R., et al. (2017). Citric Acid-catalyzed Synthesis of 2,4-Disubstituted Thiazoles from Ketones via C-Br, C-S, and C-N Bond Formations in One Pot: A Green Approach. Journal of the Brazilian Chemical Society, 28(12), 2336-2343. Available from: [Link]
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Application Notes & Protocols: The Strategic Role of 5-(Bromomethyl)-2-methyl-1,3-thiazole in the Synthesis of Novel Anti-Inflammatory Agents
Preamble: The Thiazole Scaffold in Modern Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and several FDA-approved drugs, including the anti-inflammatory agent Meloxicam.[1][2] Its significance in medicinal chemistry stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[3][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[5][6] Within the realm of inflammation, thiazole-containing molecules have been shown to effectively inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][7][8]
This guide focuses on a particularly valuable synthetic building block: 5-(Bromomethyl)-2-methyl-1,3-thiazole . The strategic placement of a highly reactive bromomethyl group at the C5 position transforms this simple thiazole into a versatile electrophilic synthon, providing a robust and efficient handle for covalently linking the potent thiazole pharmacophore to a wide array of molecular fragments. This allows for the systematic exploration of chemical space to develop novel, potent, and selective anti-inflammatory agents.
Section 1: The Chemical Rationale — Why this compound?
The utility of this reagent is rooted in fundamental principles of chemical reactivity. The core of its function is the nucleophilic aliphatic substitution (SN2) reaction .
-
The Electrophilic Center : The carbon atom of the bromomethyl (-CH₂Br) group is highly electrophilic. The electron-withdrawing nature of the adjacent bromine atom creates a partial positive charge on the carbon, making it an attractive target for nucleophiles.
-
The Leaving Group : The bromide ion (Br⁻) is an excellent leaving group, meaning it is stable on its own after cleaving from the carbon atom. This thermodynamic stability is a primary driver for the forward reaction.
-
The Thiazole Core : The 2-methyl-thiazole moiety is not merely a spectator. It acts as the core pharmacophore, which will be incorporated into the final drug candidate. It can also serve as a bioisostere, mimicking other aromatic systems like phenyl, pyrazole, or imidazole rings to optimize drug-receptor interactions and improve pharmacokinetic profiles.[9][10][11]
This combination of a stable, biologically relevant core and a highly reactive, synthetically versatile handle makes this compound an ideal starting point for building libraries of potential anti-inflammatory compounds.
Section 2: Core Synthetic Workflows & Protocols
The primary application of this compound is to serve as an electrophile in SN2 reactions. The following protocols detail the synthesis of two major classes of derivatives: thiazole-aryl ethers and thiazole-amines.
Workflow 1: General Synthetic Pathway
The diagram below illustrates the fundamental reaction principle. A nucleophile (Nu⁻), typically generated from a precursor molecule (Nu-H) using a base, attacks the electrophilic methylene carbon of the thiazole reagent, displacing the bromide leaving group to form a new covalent bond.
Caption: General SN2 workflow for synthesizing thiazole derivatives.
Protocol 1: Synthesis of Thiazole-Aryl Ether Derivatives
This protocol describes the coupling of this compound with a phenolic compound. Aryl ethers are common motifs in COX inhibitors.
Objective: To synthesize a molecule where the 2-methylthiazole-5-yl)methyl moiety is linked to a phenolic oxygen.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-acetamidophenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Scientist's Insight: K₂CO₃ is a mild, non-nucleophilic base ideal for deprotonating phenols. Using an excess ensures complete formation of the phenoxide nucleophile. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (K⁺) effectively, leaving the nucleophile "naked" and highly reactive.
-
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve or suspend the reactants. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Electrophile: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture.
-
Scientist's Insight: A slight excess of the thiazole reagent ensures the complete consumption of the potentially more valuable phenolic starting material. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the phenol starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Scientist's Insight: The "quench" with water stops the reaction and dissolves the inorganic salts (K₂CO₃, KBr). The product, being organic, will partition into the ethyl acetate layer.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acidic phenol), water, and finally brine (to aid in the removal of water from the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure thiazole-aryl ether.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Thiazole-Amine Derivatives
This protocol details the reaction with a primary or secondary amine, a key step in creating analogues of many biologically active molecules.
Objective: To synthesize a molecule where the (2-methylthiazol-5-yl)methyl group is attached to a nitrogen atom.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., piperidine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile, anhydrous
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic organic base like triethylamine (1.2 eq) in anhydrous DCM.
-
Scientist's Insight: The amine itself is the nucleophile. The added base (Et₃N) acts as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
-
Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 eq) in DCM dropwise over 15 minutes.
-
Scientist's Insight: Running the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions, especially if using a primary amine where dialkylation is possible.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with water to remove the triethylammonium bromide salt.
-
Washing: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary.
| Parameter | Protocol 1 (Aryl Ether) | Protocol 2 (Amine) |
| Nucleophile | Substituted Phenol | Primary/Secondary Amine |
| Base | K₂CO₃ (Inorganic) | Et₃N / DIPEA (Organic) |
| Base Role | Deprotonation | Acid Scavenger |
| Typical Solvent | DMF, Acetone | DCM, Acetonitrile |
| Reaction Temp. | Room Temp to 60 °C | 0 °C to Room Temp |
| Key Consideration | Ensure anhydrous conditions | Prevent dialkylation (primary amines) |
Section 3: Biological Context and Mechanism of Action
The synthesized thiazole derivatives are typically evaluated for their ability to inhibit enzymes involved in the inflammatory response. The primary cascade of interest is the arachidonic acid pathway.
Caption: Inhibition of the Arachidonic Acid Cascade by Thiazole Agents.
Inflammation is a complex biological response, and many thiazole derivatives have been found to inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[1][7] Selective inhibition of COX-2 over COX-1 is a major goal in modern anti-inflammatory drug design to reduce gastrointestinal side effects. Dual COX/LOX inhibitors are also of significant interest.[1] By using this compound to conjugate the thiazole core with various other chemical fragments, researchers can fine-tune the resulting molecule's selectivity and potency against these enzymatic targets.
Hypothetical Biological Data
The table below illustrates how SAR (Structure-Activity Relationship) might be developed from a library of compounds synthesized using the protocols above.
| Compound ID | R-Group (Attached via Protocol 1/2) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| THZ-001 | 4-Methoxyphenyl (via Ether link) | 15.2 | 1.8 | 8.4 |
| THZ-002 | 4-Sulfonamidophenyl (via Ether link) | 25.8 | 0.5 | 51.6 |
| THZ-003 | 4-Nitrophenyl (via Ether link) | 5.1 | 4.5 | 1.1 |
| THZ-004 | N-Piperidinyl (via Amine link) | 30.1 | 28.9 | 1.0 |
Data is hypothetical and for illustrative purposes only. This data suggests that adding a sulfonamide group (as in Meloxicam) significantly increases COX-2 selectivity.
Section 4: Safety and Handling
This compound and related bromomethyl heterocycles should be handled with care.
-
Hazards: These compounds are often lachrymators (tear-inducing) and are irritants to the skin, eyes, and respiratory system. They are alkylating agents and should be treated as potentially harmful.[12][13]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is a common choice, but check compatibility).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Recommended storage is often under refrigeration.[14]
References
- Synthesis and anti-inflammatory activity of thiazole deriv
- Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports, 12, 100225.
- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). Current Topics in Medicinal Chemistry, 21(4), 257-268.
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Google AI Search.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). Iris Unimore.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). PubMed.
- 5-Bromo-2-methyl-1,3-thiazole | CAS#:57268-16-3. (n.d.). Chemsrc.
- 1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.).
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.).
- 57268-16-3|5-Bromo-2-methylthiazole. (n.d.). BLD Pharm.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PubMed Central.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Google AI Search.
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. (n.d.). Apollo Scientific.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Bromomethyl)-2-methyl-1,3-thiazole
Welcome to the technical support resource for the synthesis of 5-(bromomethyl)-2-methyl-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. Here, we dissect the common synthetic challenges, offering field-proven solutions and in-depth explanations to help you optimize your reaction yield, improve purity, and troubleshoot effectively.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its value lies in the reactive bromomethyl group, which allows for facile nucleophilic substitution to build more complex molecular architectures. The most prevalent synthetic route involves the free-radical bromination of the methyl group at the C5 position of 2,5-dimethylthiazole using N-Bromosuccinimide (NBS). While seemingly straightforward, this reaction is frequently plagued by issues of low yield, over-bromination, and product instability. This guide provides a systematic approach to overcoming these obstacles.
The primary reaction is as follows:
Figure 1. General reaction scheme for the radical bromination of 2,5-dimethylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
A1: The most common and effective method is the free-radical bromination of 2,5-dimethylthiazole. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
A2: NBS is highly preferred for allylic and benzylic-type brominations for several key reasons.[1] It provides a low, constant concentration of bromine radicals during the reaction, which significantly enhances selectivity.[2] This minimizes competitive side reactions like electrophilic addition to the thiazole ring or over-bromination.[1] Furthermore, NBS is a crystalline solid that is safer and easier to handle than the highly corrosive and volatile liquid bromine.[3][4]
Q3: What is the specific function of the radical initiator (AIBN or BPO)?
A3: The radical initiator is essential for starting the free-radical chain reaction. Upon heating or exposure to UV light, the initiator decomposes to form initial radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate the bromine radical (Br•), which propagates the chain reaction by abstracting a hydrogen from the methyl group of the substrate.
Q4: What are the most common impurities and byproducts in this synthesis?
A4: Typical impurities include:
-
Unreacted Starting Material: 2,5-dimethylthiazole.
-
Di-brominated Product: 5-(Dibromomethyl)-2-methyl-1,3-thiazole, resulting from over-bromination.[5]
-
Succinimide: The byproduct of NBS after it has donated its bromine atom.
-
Ring-Brominated Isomers: Although less common with NBS, some electrophilic bromination on the thiazole ring can occur, especially under non-optimal conditions.
Q5: How stable is the final product, this compound, and how should it be stored?
A5: The product is a lachrymator and is sensitive to moisture and light. The bromomethyl group can hydrolyze to the corresponding alcohol or engage in other nucleophilic substitutions. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is preferable) in a tightly sealed, amber-colored vial to prevent degradation.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses the most common experimental failures in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Initiator: The radical initiator (AIBN, BPO) has decomposed due to age or improper storage. 2. Poor Quality NBS: NBS may be contaminated with bromine or has hydrolyzed. 3. Radical Inhibitors: Oxygen or other impurities in the solvent or on the glassware are quenching the radical chain reaction. | 1. Use a fresh bottle of the radical initiator or purify the old batch. Ensure the reaction temperature is sufficient to cause homolysis (typically ~70-80°C for AIBN in CCl₄). 2. Crucial Step: Recrystallize the NBS from water before use to ensure high purity. Dry it thoroughly under vacuum. 3. Degas the solvent by bubbling nitrogen or argon through it before the reaction. Ensure all glassware is oven-dried and assembled under an inert atmosphere. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-bromination: The desired product is reacting further to form a di-brominated byproduct.[5] 2. Incorrect Stoichiometry: An excess of NBS was used. 3. High Reaction Temperature: Elevated temperatures can reduce selectivity and promote side reactions.[6] | 1. Add the NBS portion-wise over the course of the reaction to maintain a low concentration. 2. Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material. 3. Conduct the reaction at the lowest temperature that still allows for efficient initiation (e.g., gentle reflux). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Product Decomposes During Work-up or Purification | 1. Hydrolysis: The bromomethyl group is reacting with water during the aqueous work-up. 2. Silica Gel Acidity: The product is sensitive to the acidic nature of standard silica gel, causing decomposition during column chromatography.[5] | 1. Perform the aqueous wash steps quickly, using cold (ice-water) solutions. Immediately dry the organic layer with a strong desiccant like MgSO₄ or Na₂SO₄. 2. Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a neutral or basic agent (e.g., hexane with 1% triethylamine) before packing the column. Alternatively, use neutral alumina for chromatography. |
| Difficulty Removing Succinimide Byproduct | 1. Co-solubility: Succinimide has partial solubility in the organic solvent used for extraction. | 1. After the reaction is complete, cool the mixture in an ice bath. Succinimide is poorly soluble in cold, non-polar solvents like CCl₄ or cyclohexane and will precipitate. 2. Filter the cold reaction mixture through a sintered glass funnel to remove the bulk of the succinimide before proceeding to the aqueous work-up. |
Visualized Workflows & Mechanisms
Understanding the process flow and the underlying reaction mechanism is key to effective troubleshooting.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Free-Radical Mechanism
Caption: The three key stages of the free-radical bromination mechanism.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,5-dimethylthiazole (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (pre-treated with 1% triethylamine in hexanes)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dimethylthiazole (1.0 eq) and AIBN (0.05 eq).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous carbon tetrachloride via syringe to achieve a concentration of approximately 0.2 M.
-
Initiation: Begin stirring and heat the mixture to a gentle reflux (approx. 77°C).
-
NBS Addition: Once refluxing, add the recrystallized NBS (1.05 eq) in four equal portions over 1 hour. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to proceed at reflux. Monitor the progress by TLC (e.g., using 20% ethyl acetate in hexanes), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up (Part 1): Once the reaction is complete, cool the flask in an ice bath to 0°C. The succinimide byproduct will precipitate.
-
Filtration: Filter the cold mixture through a pad of celite to remove the precipitated succinimide. Rinse the flask and filter cake with a small amount of cold CCl₄.
-
Work-up (Part 2): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with cold saturated sodium bicarbonate solution (1x), cold deionized water (2x), and finally, cold brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Avoid excessive heating on the rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography using the pre-treated silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)
-
Place 50 g of commercial NBS in a 500 mL Erlenmeyer flask.
-
Add 250 mL of deionized water.
-
Heat the suspension on a hot plate with stirring until the NBS dissolves completely (around 80-90°C).
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the white, crystalline needles by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified NBS thoroughly in a vacuum oven overnight. Store the pure reagent in a desiccator, protected from light.
References
- Smolecule. (n.d.). Buy 2,5-Dimethylthiazole | 4175-66-0.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Slyvka, N. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567.
- (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC.
- Chemical Synthesis Database. (2024). 2,5-dimethyl-1,3-thiazole.
- (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
- ChemicalBook. (n.d.). 2,4-Dimethylthiazole-5-carboxylic acid synthesis.
- ECHEMI. (n.d.). 131748-91-9, 2-BROMO-5-BROMOMETHYL-THIAZOLE Formula.
- SpectraBase. (n.d.). 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole - Optional[13C NMR].
- Benchchem. (n.d.). Technical Support Center: Optimization of NBr3-Mediated Brominations.
- (2024). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
- (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- (n.d.). Synthesis of 2,5‐disubstituted thiazoles. | Download Scientific Diagram.
- (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- Benchchem. (n.d.). Application Notes: Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone.
- Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation.
- Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
- Benchchem. (n.d.). Technical Support Center: Bromination of 2-Aminothiazoles with N-Bromosuccinimide.
- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
- OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole (Journal Article).
- PubMed. (2017).
- Sigma-Aldrich. (n.d.). 5-bromo-2-(bromomethyl)thiazole.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- JOCPR. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of.
- ChemBK. (n.d.). 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole Request for Quotation.
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
- Quinoline. (n.d.). 5-Bromo-3-Methyl-1,2-Thiazole | Chemical Properties, Applications & Safety.
- Guidechem. (n.d.). ethyl 5-(bromomethyl)thiazole-2-carboxylate 960235-24-9.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-(bromomethyl)thiazole | 131748-91-9.
- Biosynth. (n.d.). 2-Bromo-5-methyl-1,3-thiazole | 41731-23-1 | FB134934.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-(bromomethyl)thiazole | 131748-91-9.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PMC - NIH. (n.d.).
- ChemSynthesis. (2024). 5-(bromomethyl)-2-methyl-1,3-oxazole.
- Semantic Scholar. (n.d.).
- BLD Pharm. (n.d.). 5-(Bromomethyl)thiazol-2-amine.
- Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
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- 6. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Bromomethyl)-2-methyl-1,3-thiazole
Welcome to the technical support center for the purification of 5-(Bromomethyl)-2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) encountered during the purification of this versatile synthetic intermediate. As a key building block in medicinal chemistry, obtaining highly pure this compound is critical for the success of subsequent synthetic steps. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to overcome purification challenges.
I. Understanding the Molecule: Key Physicochemical Properties and Stability
Before delving into purification techniques, it is crucial to understand the inherent properties of this compound that influence its purification. The thiazole ring, a common scaffold in pharmaceuticals, imparts a degree of aromaticity and polarity to the molecule. The bromomethyl group, however, is a highly reactive functional group susceptible to degradation.
Key Considerations:
-
Lachrymatory Nature: This compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thermal and Chemical Instability: The bromomethyl group is prone to degradation, especially in the presence of heat, moisture, and nucleophiles.[1][2] Common degradation pathways include hydrolysis to the corresponding alcohol and potential self-reaction or polymerization, particularly if impurities from the synthesis are present.
-
Polarity: The presence of the thiazole ring makes the molecule moderately polar. This polarity will dictate the choice of solvents for both chromatography and recrystallization.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing probable causes and actionable solutions.
A. Column Chromatography
Column chromatography is a primary method for purifying this compound. However, its polarity and reactivity can present challenges.
Issue 1: Poor Separation of the Product from Impurities (Streaking or Overlapping Bands)
-
Probable Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to achieve differential migration of your product and impurities on the stationary phase.
-
Solution: Conduct thorough thin-layer chromatography (TLC) analysis with a range of solvent systems to identify the ideal eluent. A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether.[3]
-
-
Probable Cause 2: Interaction with Acidic Silica Gel. The basic nitrogen atom in the thiazole ring can interact with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking of the product band.[4]
-
Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Probable Cause 3: Column Overloading. Exceeding the capacity of your column will result in poor separation.
-
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[4] If you need to purify a large amount of material, use a wider column.
-
Issue 2: Product Decomposes on the Column
-
Probable Cause: Prolonged Contact with Silica Gel. The acidic nature of silica gel can catalyze the degradation of the acid-sensitive bromomethyl group.
-
Solution 1: Use a Deactivated Stationary Phase. Consider using neutral or basic alumina as your stationary phase.[4] Alternatively, you can use deactivated silica gel.
-
Solution 2: Swift Elution. Optimize your solvent system for a faster elution of the product to minimize its residence time on the column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.
-
B. Recrystallization
Recrystallization is an excellent technique for obtaining highly crystalline, pure this compound, especially after initial purification by chromatography.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
-
Probable Cause 1: Solution is Supersaturated or Cooled Too Quickly. When a solution is cooled too rapidly, the molecules may not have sufficient time to orient themselves into a crystal lattice and will instead separate as an amorphous oil.[5]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Insulating the flask can help to slow the cooling rate.
-
-
Probable Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation and lower the melting point of the compound, leading to oiling out.[5]
-
Solution: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.
-
-
Probable Cause 3: Inappropriate Solvent Choice. The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.
Issue 2: Low Recovery of the Product
-
Probable Cause 1: Using Too Much Solvent. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Probable Cause 2: Premature Crystallization During Hot Filtration. If you perform a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to ensure the product remains in solution.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing thiazoles is the Hantzsch thiazole synthesis.[7][8][9] Potential impurities from this synthesis could include unreacted starting materials (e.g., a bromo-ketone precursor and thioamide), over-alkylated byproducts, or polymeric materials.
Q2: How should I store purified this compound?
A2: Due to its instability, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Protect it from light and moisture to prevent degradation.
Q3: My purified product is a yellow oil, but I was expecting a solid. Is this normal?
A3: While some sources may describe similar compounds as solids, it is not uncommon for small organic molecules to exist as oils or low-melting solids, especially if trace impurities are present. The physical state can also be influenced by the solvent from which it was last evaporated. If the compound is pure by NMR and TLC, its physical state may not be a cause for concern.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a viable option, particularly if the impurities are more non-polar than the product. The eluent would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.
IV. Experimental Protocols
A. Protocol for Column Chromatography
-
TLC Analysis: Develop a TLC plate with your crude material using a solvent system of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and moving to more polar ratios). The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pack your column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. You may choose to run an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
B. Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude or semi-pure product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air-dry or dry them in a vacuum oven at a low temperature.
V. Data Summary
| Purification Technique | Advantages | Disadvantages | Typical Solvent Systems |
| Column Chromatography | Good for separating complex mixtures; scalable. | Can lead to product degradation on acidic silica; more time-consuming. | Hexanes:Ethyl Acetate, Petroleum Ether:Diethyl Ether (with 0.1-1% Triethylamine if needed) |
| Recrystallization | Yields highly pure crystalline material; relatively simple. | Not suitable for all compounds (e.g., oils); can have lower recovery. | Ethanol, Isopropanol, Hexanes/Ethyl Acetate |
VI. References
-
Ganellin, C. R., & Triggle, D. J. (Eds.). (1997). Dictionary of Pharmacological Agents. CRC Press.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
U.S. Department of Agriculture, Agricultural Research Service. (2000). Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil.
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
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Naik, E., & Taliyan, R. (2015). Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. PubMed.
-
BenchChem. (2025). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
BenchChem. (2025). Stability issues and degradation of 3-(Bromomethyl)azetidine.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Khan, I., et al. (2019). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central.
-
Soleymani, R., et al. (2013). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
-
BenchChem. (2025). Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation Pathways.
-
Asghar, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
-
Verboom, W., & Reinhoudt, D. N. (1990). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry.
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
-
El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis.
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole synthesis [organic-chemistry.org]
Stability and storage conditions for 5-(Bromomethyl)-2-methyl-1,3-thiazole
Welcome to the technical support guide for 5-(Bromomethyl)-2-methyl-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile reagent. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common issues encountered during its storage and use in experimental workflows.
I. Core Concepts: Understanding the Stability of this compound
This compound is a key building block in synthetic chemistry, prized for its reactive bromomethyl group attached to a stable thiazole core. The 1,3-thiazole ring is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, the very feature that makes this compound a valuable electrophile—the labile carbon-bromine bond—also renders it susceptible to degradation if not handled and stored correctly. The primary stability concerns revolve around its reactivity towards nucleophiles, sensitivity to moisture, and potential for thermal and photodegradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability and reactivity, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or for long-term storage, -20°C. | Reduces the rate of potential decomposition reactions and minimizes the volatility of the compound. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture, which can lead to hydrolysis of the bromomethyl group. |
| Light | In the dark, using an amber vial or by wrapping the container in foil. | Minimizes the risk of photodegradation, a common issue with halogenated organic compounds. |
| Container | Tightly sealed, in its original packaging. | Prevents exposure to air and moisture. |
Q2: What are the signs that my this compound may have degraded?
A2: Degradation can manifest in several ways:
-
Physical Appearance: A noticeable change from its typical appearance (which can range from a solid to an oil) to a darker, discolored, or tarry substance.
-
Loss of Reactivity: Reduced yields or failure of reactions where it is used as an electrophile. This is often the first indication of significant degradation.
-
Unexpected Spectroscopic Data: The appearance of new peaks in NMR or other analytical spectra, indicating the formation of impurities. For example, hydrolysis would lead to the formation of (2-methyl-1,3-thiazol-5-yl)methanol.
Q3: Is this compound compatible with common laboratory solvents?
A3: While soluble in many organic solvents, care must be taken with nucleophilic solvents. Protic solvents like methanol and ethanol can slowly react with the bromomethyl group, especially over extended periods. For reactions, aprotic solvents such as THF, DMF, or acetonitrile are generally preferred. Always use anhydrous solvents to prevent hydrolysis.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways involve the reactive bromomethyl group:
-
Hydrolysis: Reaction with water to form the corresponding alcohol, (2-methyl-1,3-thiazol-5-yl)methanol, and hydrobromic acid. The acid generated can further catalyze decomposition.
-
Nucleophilic Substitution: Reaction with any nucleophiles present, including amines, thiols, or even some solvents.
-
Thermal Decomposition: At elevated temperatures, the compound can decompose, potentially releasing toxic fumes such as hydrogen bromide, sulfur oxides, and nitrogen oxides.
III. Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: My reaction yield is significantly lower than expected.
| Potential Cause | Diagnostic Check | Corrective Action |
| Degraded Reagent | Analyze a small sample of your this compound by ¹H NMR. Look for a singlet corresponding to the benzylic protons of the alcohol derivative. | Purchase a fresh batch of the reagent and store it under the recommended conditions. |
| Presence of Moisture | Ensure all glassware was properly dried and that anhydrous solvents were used. | Use freshly dried solvents and perform the reaction under an inert atmosphere. |
| Incompatible Base | If your reaction uses a base, ensure it is not overly nucleophilic and is added at the appropriate temperature. | Consider a non-nucleophilic base, such as a hindered amine (e.g., diisopropylethylamine). |
Problem 2: I am observing an unexpected side product in my reaction.
| Potential Cause | Diagnostic Check | Corrective Action |
| Reaction with Solvent | If using a potentially nucleophilic solvent (e.g., an alcohol), analyze the side product to see if it corresponds to solvent adduction. | Switch to a non-reactive, aprotic solvent like THF or toluene. |
| Dimerization/Polymerization | The formation of tarry substances can indicate self-reaction, potentially catalyzed by acid from hydrolysis. | Store the reagent over a mild, insoluble base like calcium carbonate to neutralize any acid that may form over time. This is a known strategy for stabilizing similar reactive bromides.[2] |
Problem 3: The reagent has changed color upon storage.
| Potential Cause | Diagnostic Check | Corrective Action |
| Exposure to Light/Air | Review your storage conditions. Was the vial tightly sealed and protected from light? | While the reagent may still be usable for some applications, it is best to use a fresh, non-discolored batch for critical reactions. Implement proper storage protocols for the new material. |
IV. Visualizing Stability and Degradation
To better understand the factors affecting the stability of this compound, the following diagrams illustrate key concepts.
Caption: Major degradation routes for the reagent.
V. Experimental Protocols
Protocol 1: Quality Control Check of this compound via ¹H NMR
-
Carefully weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The pure compound should exhibit a characteristic singlet for the bromomethyl (-CH₂Br) protons, typically around δ 4.5-4.7 ppm.
-
A singlet appearing around δ 4.7-4.9 ppm may indicate the presence of the hydrolysis product, (2-methyl-1,3-thiazol-5-yl)methanol.
-
The presence of multiple unexpected peaks suggests more extensive degradation.
-
VI. References
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Institutes of Health (NIH). [Link]
-
3-thenyl bromide. Organic Syntheses Procedure. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
Sources
- 1. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the bromination of 2,5-dimethylthiazole
Welcome to the technical support center for the bromination of 2,5-dimethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate the complexities of this reaction and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the electrophilic bromination of 2,5-dimethylthiazole.
Issue 1: Low or No Yield of the Desired 4-Bromo-2,5-dimethylthiazole
Question: I am attempting to synthesize 4-bromo-2,5-dimethylthiazole, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the bromination of 2,5-dimethylthiazole can stem from several factors, primarily related to the reactivity of the thiazole ring and the choice of brominating agent and conditions.
Probable Causes & Solutions:
-
Insufficiently Electrophilic Brominating Agent: 2,5-Dimethylthiazole is an electron-rich heterocycle, but the C4 position is less reactive than the C5 position in many thiazole systems.[1] If you are using a mild brominating agent without an activator, the reaction may be sluggish.
-
Reaction Temperature is Too Low: While lower temperatures are often used to control selectivity, they can also significantly slow down the reaction rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. A modest increase from 0 °C to room temperature, or slightly higher, can often promote the reaction to completion.
-
-
Deactivation by Lewis Acids: If you are using a Lewis acid like aluminum chloride (AlCl₃) with the intention of activating the bromine, it may be having the opposite effect. Lewis acids can complex with the lone pair of electrons on the thiazole nitrogen atom, deactivating the ring towards electrophilic attack.[4]
-
Solution: Avoid the use of Lewis acids in this specific bromination. Acid catalysis is generally more effective for activating NBS in this context.[2]
-
Issue 2: Formation of Multiple Products, Including Di-brominated Species
Question: My reaction is producing the desired mono-brominated product, but I am also seeing significant amounts of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?
Answer:
The formation of di-brominated species, likely 4,X-dibromo-2,5-dimethylthiazole (where X is another position on the ring or a methyl group), is a classic example of over-bromination. This occurs when the mono-brominated product is sufficiently reactive to undergo a second bromination under the reaction conditions.
Probable Causes & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most common cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 equivalent of NBS or bromine. It is often beneficial to use a slight substoichiometric amount (e.g., 0.95 equivalents) to ensure all the brominating agent is consumed before the reaction is complete, leaving some starting material behind which can be easily separated during purification.
-
-
High Local Concentration of Brominating Agent: Adding the brominating agent all at once can create localized areas of high concentration, promoting di-bromination.
-
Solution: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile, favoring the more reactive starting material over the mono-brominated product.[5]
-
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material has been consumed can lead to the slower, secondary bromination of the product.
-
Solution: Monitor the reaction closely using TLC or LC-MS. Once the 2,5-dimethylthiazole is consumed, quench the reaction immediately.
-
Issue 3: Product Decomposition During Workup or Purification
Question: I have successfully formed my product, but it seems to be decomposing during aqueous workup or when I try to purify it by column chromatography. What is causing this instability?
Answer:
Brominated thiazoles can be sensitive to both acidic/basic conditions and the stationary phase used in chromatography.
Probable Causes & Solutions:
-
Sensitivity to Silica Gel: The slightly acidic nature of standard silica gel can cause decomposition of some brominated heterocycles.
-
Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent containing 1-2% triethylamine, then packing the column with this mixture. Alternatively, use a less acidic stationary phase like alumina.[6]
-
-
Thermal Instability: Applying high heat during solvent evaporation can lead to product degradation.
-
Solution: Remove the solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a room temperature water bath).
-
-
Harsh Workup Conditions: Strong aqueous acids or bases used during the workup can potentially lead to ring opening or other decomposition pathways.
-
Solution: Use a mild workup procedure. A typical quench involves pouring the reaction mixture into ice water, followed by extraction with a suitable organic solvent. The organic layer can then be washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid and a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.[7]
-
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Solution |
| Low Conversion | Insufficiently active brominating agent | Use NBS with a catalytic amount of strong acid (e.g., H₂SO₄). |
| Reaction temperature too low | Gradually increase the reaction temperature, monitoring by TLC. | |
| Over-bromination | Excess brominating agent | Use ≤ 1.0 equivalent of NBS/Br₂. |
| High local concentration of reagent | Add the brominating agent portion-wise or as a solution over time. | |
| Product Decomposition | Acidic silica gel during chromatography | Use deactivated silica gel (treated with triethylamine) or alumina. |
| High temperature during solvent removal | Evaporate solvent at reduced pressure and low temperature. | |
| Harsh aqueous workup | Quench with ice water, wash with NaHCO₃(aq), Na₂S₂O₃(aq), and brine. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2,5-dimethylthiazole and why?
A1: The electrophilic bromination of 2,5-dimethylthiazole is expected to occur at the C4 position. The thiazole ring is an electron-rich aromatic system. The methyl groups at the C2 and C5 positions are electron-donating, further activating the ring towards electrophilic aromatic substitution. The C5 position in thiazoles is generally the most electron-rich and susceptible to electrophilic attack.[8] However, since this position is already substituted with a methyl group in 2,5-dimethylthiazole, the next most activated and sterically accessible position is C4.
Q2: Should I use elemental bromine (Br₂) or N-bromosuccinimide (NBS) for this reaction?
A2: While both reagents can be effective, N-bromosuccinimide (NBS) is often the preferred choice for several reasons.[9] NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[9] More importantly, NBS allows for a slow, controlled generation of the electrophilic bromine species, which can help to minimize side reactions such as over-bromination.[5][9]
Q3: What is the mechanism of bromination using NBS?
A3: The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst, the carbonyl oxygen of NBS is protonated, making the nitrogen a better leaving group and increasing the electrophilicity of the bromine atom. The π-electrons of the thiazole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (which could be the succinimide anion or another species in the reaction mixture) then abstracts the proton from the C4 position, restoring the aromaticity of the ring and yielding the 4-bromo-2,5-dimethylthiazole product.
Caption: Electrophilic aromatic substitution mechanism.
Q4: Can I perform this reaction without a solvent?
A4: While some brominations can be carried out under neat conditions, using a solvent is highly recommended for the bromination of 2,5-dimethylthiazole. A solvent helps to control the reaction temperature, ensures homogeneity of the reaction mixture, and allows for the controlled addition of reagents to prevent localized high concentrations. Common solvents for this type of reaction include halogenated solvents like dichloromethane or chloroform, or organic acids like acetic acid.[2][10]
Q5: How do I confirm the structure of my product and identify impurities?
A5: A combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. For the desired 4-bromo-2,5-dimethylthiazole, you would expect to see two singlets for the two methyl groups. The disappearance of the C4-H proton signal from the starting material is a key indicator of successful bromination. ¹³C NMR will show a shift in the C4 carbon signal, which will now be directly attached to a bromine atom.
-
Mass Spectrometry (MS): MS will show the molecular ion peak corresponding to the mass of the brominated product. A key feature to look for is the characteristic isotopic pattern of bromine (approximately a 1:1 ratio of M and M+2 peaks), which confirms the incorporation of one bromine atom.
-
Infrared (IR) Spectroscopy: While less definitive for confirming regiochemistry, IR can confirm the presence of the thiazole ring and the absence of certain functional groups that might have been involved in side reactions.
Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethylthiazole
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
2,5-Dimethylthiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Chloroform (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylthiazole (1.0 eq.) in chloroform (sufficient to make an approximately 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (1.0 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water.
-
Workup:
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1x), saturated aqueous Na₂S₂O₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of hexanes and ethyl acetate.
Caption: Step-by-step experimental workflow.
References
-
Course of bromination of thiazole and 2-methylthiazole. (1986). OSTI.GOV. [Link]
-
Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. CORE. [Link]
-
Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Semantic Scholar. [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. [Link]
-
IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Indian Academy of Sciences. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Safe Synthesis of 4,7-Dibromo[4][10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC - NIH. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
-
Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC - NIH. [Link]
-
2,5-dimethyl thiazole. The Good Scents Company. [Link]
-
2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. ResearchGate. [Link]
-
2,5-Dimethylthiazole. PubChem. [Link]
- Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
- Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
Sources
- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ias.ac.in [ias.ac.in]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for Thiazole Ring Formation
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Thiazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3][4][5] This resource provides in-depth, field-proven insights to help you navigate the complexities of their synthesis, troubleshoot common issues, and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding thiazole synthesis, with a primary focus on the widely used Hantzsch thiazole synthesis.
Q1: What are the most common methods for synthesizing the thiazole ring?
There are several established methods for thiazole synthesis.[2] The most prevalent and versatile is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[2][6][7][8] Other notable methods include the Cook-Heilbron synthesis for producing 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide[7][9][10][11], and the Gabriel synthesis , which uses acylaminoketones and phosphorus pentasulfide.[12] Due to its simplicity and broad applicability, the Hantzsch synthesis is often the method of choice.[2]
Q2: Can you explain the mechanism of the Hantzsch thiazole synthesis?
Certainly. The Hantzsch synthesis is a robust reaction that proceeds through a well-understood pathway.[13] It begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide on the α-carbon of the haloketone.[8][10][13] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.[8][13] The aromaticity of the final product is a significant driving force for this reaction.[14]
Q3: What are the typical starting materials for a Hantzsch synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide or thiourea .[6][13] The flexibility of this reaction allows for a wide variety of substituents on both starting materials, enabling the synthesis of a diverse library of thiazole derivatives.[10][15] For instance, using thiourea yields 2-aminothiazoles, which are common structural motifs in medicinal chemistry.[1]
Q4: How critical is the purity of my starting materials and solvents?
Reactant and solvent purity is paramount for achieving high yields and reproducible results.[16] Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which not only consume your starting materials but also complicate the purification of your target compound.[16] The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.[16] Some starting materials, like 2-aminothiophenol (a precursor for benzothiazoles), are susceptible to oxidation, which can significantly lower yields.[16]
Troubleshooting Guide: Hantzsch Thiazole Synthesis
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Hantzsch synthesis.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges. The following workflow can help you diagnose the underlying cause.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Q: I'm seeing a lot of unreacted starting material. What should I do?
A: This indicates incomplete conversion. Consider the following adjustments:
-
Temperature: Many Hantzsch syntheses require heating.[17][18] If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent might be necessary.[17]
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the disappearance of starting materials using Thin Layer Chromatography (TLC).[17][19] If starting material is still present, extend the reaction duration.
-
Solvent Choice: The solvent plays a critical role in reaction rate and yield by affecting the solubility of reactants and intermediates.[16] Alcohols like ethanol and methanol are common and effective choices.[17] In some cases, polar aprotic solvents like DMF or using a mixture such as ethanol/water can improve results.[19][20]
Q: My starting materials are consumed, but I'm not isolating any product. What went wrong?
A: This suggests a problem with your work-up procedure or potential product decomposition.
-
Check the Work-up: Thiazole products are often precipitated from the reaction mixture by adding it to a weak base like aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate.[13][17] This neutralizes any acid (like HBr or HCl) formed during the reaction.[14] Ensure the pH is sufficiently basic to precipitate your product.
-
Product Solubility: If your product doesn't precipitate, it may be soluble in the aqueous work-up solution or a specific solvent. In this case, you may need to perform an extraction with a suitable organic solvent like ethyl acetate.[17]
-
Starting Material Stability: Ensure your α-haloketone is stable. These compounds can be lachrymatory and unstable over long-term storage. Using freshly prepared or properly stored α-haloketones is advisable.[19]
| Parameter | Common Starting Point | Optimization Strategy |
| Temperature | Room Temperature | Increase to 40-60 °C, or reflux |
| Solvent | Ethanol or Methanol | Try DMF, or an Ethanol/Water mixture |
| Reaction Time | 1-2 hours | Monitor by TLC and extend as needed |
| Work-up | Precipitation with Na₂CO₃ | Verify final pH; consider extraction |
Issue 2: Formation of Impurities / Side Products
Q: I'm seeing multiple spots on my TLC plate. What are the likely side products?
A: The most common side reaction, especially under acidic conditions, is the formation of a 2-imino-2,3-dihydrothiazole isomer.[16][19][21] This occurs when using N-monosubstituted thioureas, where cyclization can occur through two different nitrogen atoms.
Hantzsch Synthesis Mechanism and Side Product Formation
Caption: Mechanism showing the desired product and the isomeric impurity.
Q: How can I suppress the formation of the 2-imino-2,3-dihydrothiazole isomer?
A: The regioselectivity of the cyclization is highly dependent on the pH of the reaction medium.
-
Control the pH: To favor the formation of the desired 2-amino-substituted thiazole, carry out the reaction in a neutral or slightly basic medium.[19] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[19]
-
Reaction Conditions: Prolonged reaction times or excessively high temperatures, even in a neutral medium, could potentially lead to isomerization.[19] It is advisable to monitor the reaction and stop it once the formation of the desired product is maximized.[19]
Issue 3: Difficulties in Product Isolation / Purification
Q: My product has precipitated, but it's oily or difficult to filter. What can I do?
A:
-
Trituration: Try adding a non-polar solvent like hexanes and scratching the flask with a glass rod to induce crystallization. Sonication can also be effective.
-
Solvent Choice for Precipitation: If the product is oily, it may have some solubility in the work-up medium. Try adding the reaction mixture to ice-cold water or a saturated bicarbonate solution to "crash out" the solid more effectively.
Q: How can I best purify my final thiazole compound?
A:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is often the most effective method for obtaining highly pure material.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard method. A typical mobile phase could be a gradient of ethyl acetate in hexanes.[13]
Experimental Protocols
General Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 equiv) and thiourea (7.5 mmol, 1.5 equiv).[13][16]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[13][16]
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (a setting of ~100°C may be appropriate, depending on the equipment) for 30-60 minutes.[13][16] Monitor the reaction progress by TLC.
-
Cooling: Once the reaction is complete (as judged by TLC), remove the vessel from the heat and allow the solution to cool to room temperature.[13]
-
Work-up and Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.[13][16] A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.[13][16]
-
Drying: Spread the collected solid on a watch glass and allow it to air dry, or dry it in a vacuum oven at a low temperature.
-
Characterization: Once dry, determine the mass and percent yield of the product.[13] Characterize the compound by appropriate analytical techniques, such as melting point, NMR, and TLC.[13]
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Heravi, M. M., et al. (2011). Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Synthetic Communications, 41, 579–582. Available from: [Link]
-
ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Belhassan, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2893. Available from: [Link]
-
Gomha, S. M., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences, 13(2). Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Chem Help ASAP. (2019). Hantzsch Thiazole Synthesis. YouTube. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Luo, M., et al. (2018). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 83(21), 13416-13425. Available from: [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]
-
Pendiukh, V. V., et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. Available from: [Link]
-
Pletneva, E. V., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. MedChemComm, 4(4), 717-722. Available from: [Link]
-
Cătălina, I. C., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(22), 6938. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Systematic Review On Thiazole And Its Applications. Available from: [Link]
-
Belhassan, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2893. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Organic Chemistry. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube. Available from: [Link]
-
Hasanah, I., & Zakaria, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Walailak Journal of Science and Technology, 18(10), 9181. Available from: [Link]
-
ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 634-656. Available from: [Link]
-
Shahin, I. G., et al. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19. Available from: [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available from: [Link]
-
Mogilaiah, K., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Journal of the Serbian Chemical Society, 79(10), 1203-1211. Available from: [Link]
-
Sharma, A., et al. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31809-31830. Available from: [Link]
-
Abualnaja, M. M., et al. (2023). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Results in Chemistry, 5, 101037. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932. Available from: [Link]
-
Al-Ostath, R. A. A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. NeuroQuantology, 19(8), 58-72. Available from: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Sharma, A., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Health Risks, 12(4), 497-512. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
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- 2. bepls.com [bepls.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. kuey.net [kuey.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. synarchive.com [synarchive.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. youtube.com [youtube.com]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
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- 15. eurekaselect.com [eurekaselect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-(Bromomethyl)-2-methyl-1,3-thiazole
Welcome to the technical support center for the purification of crude 5-(Bromomethyl)-2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining high-purity material.
Introduction: The Chemistry of Impurities
This compound is a key building block in the synthesis of various pharmaceutical compounds. It is typically synthesized via the radical bromination of 2,5-dimethyl-1,3-thiazole using a brominating agent such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. The nature of this reaction inherently leads to a mixture of products, making purification a critical step. Understanding the potential impurities is the first step toward effective removal.
Common Impurities Include:
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Unreacted Starting Material: 2,5-dimethyl-1,3-thiazole
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Over-brominated Byproducts: 5-(Dibromomethyl)-2-methyl-1,3-thiazole and 2-(bromomethyl)-5-(bromomethyl)-1,3-thiazole.
-
Ring-Brominated Isomers: While less common under radical conditions, some bromination on the thiazole ring can occur.
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Reagent Residues: Succinimide (from NBS) and decomposed initiator fragments.
-
Degradation Products: The bromomethyl group can be susceptible to hydrolysis or reaction with nucleophilic impurities.
This guide will provide practical solutions to address the presence of these and other impurities.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My crude product is a dark, oily residue with a low melting point.
Plausible Cause: This often indicates the presence of a significant amount of unreacted starting material (2,5-dimethyl-1,3-thiazole), which is an oil at room temperature, and possibly residual solvents or low-melting point byproducts.
Solution Pathway:
-
Initial Work-up: Before attempting more advanced purification, ensure your initial aqueous work-up is thorough. Washing the crude organic extract with water can help remove water-soluble impurities like succinimide. A wash with a dilute sodium bicarbonate solution can neutralize any acidic byproducts, followed by a brine wash to aid in the separation of aqueous and organic layers.
-
Solvent Removal: Ensure all extraction solvents are completely removed under reduced pressure. Residual solvent can act as an impurity and affect subsequent purification steps.
-
Column Chromatography: This is the most effective method for separating the product from the less polar starting material and more polar byproducts.
dot
Caption: Workflow for purifying an oily crude product.
Issue 2: After column chromatography, I still see impurities in my NMR spectrum.
Plausible Cause: Co-elution of impurities with similar polarity to your product is a common challenge. Over-brominated byproducts, in particular, can have polarities close to the desired product.
Solution Pathway:
-
Optimize Chromatography Conditions:
-
Solvent System: A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is often effective. Start with a very low percentage of ethyl acetate (e.g., 1-2%) and increase it slowly.
-
Silica Gel: Use a high-quality silica gel with a fine mesh size (e.g., 230-400 mesh) for better resolution.
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.
-
-
Recrystallization: If chromatography alone is insufficient, recrystallization can be a powerful secondary purification step.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvent systems like:
-
Hexanes or heptane
-
A mixture of ethyl acetate and hexanes
-
Isopropyl alcohol and water
-
-
Experimental Protocol: Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in your starting eluent (e.g., 100% hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.
-
Elution: Begin elution with your starting solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 100% hexanes to a 5% ethyl acetate/hexanes mixture).
-
Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides a large surface area for effective separation. |
| Mobile Phase | Ethyl Acetate/Hexanes Gradient | Allows for the separation of compounds with varying polarities. |
| Loading Ratio | 1:50 (Crude:Silica) | Prevents column overloading and ensures good separation. |
Issue 3: My final product is unstable and degrades upon storage.
Plausible Cause: The bromomethyl group is reactive and can be susceptible to hydrolysis if exposed to moisture, or nucleophilic attack if residual nucleophiles are present. The compound may also be light-sensitive.
Solution Pathway:
-
Ensure Anhydrous Conditions: After purification, ensure the product is thoroughly dried and free of residual water.
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
-
Low Temperature and Light Protection: Store the product at a low temperature (e.g., -20°C) and in an amber vial to protect it from light-induced degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for pure this compound?
A1: The expected 1H NMR spectrum in CDCl3 would show:
-
A singlet for the methyl protons (-CH3) around δ 2.7 ppm.
-
A singlet for the bromomethyl protons (-CH2Br) around δ 4.6 ppm.
-
A singlet for the thiazole proton at the 4-position around δ 7.5 ppm.
Q2: How can I identify common impurities in my NMR spectrum?
A2:
-
2,5-dimethyl-1,3-thiazole (Starting Material): Look for a singlet for the 5-methyl group around δ 2.4 ppm.
-
5-(Dibromomethyl)-2-methyl-1,3-thiazole (Over-brominated): A singlet for the -CHBr2 proton will appear further downfield than the -CH2Br proton, typically above δ 6.5 ppm.
-
Succinimide (from NBS): A singlet around δ 2.8 ppm in DMSO-d6. Its solubility in different NMR solvents can vary.
For a comprehensive list of common laboratory solvent and reagent chemical shifts, refer to resources like the publication by Gottlieb, Kotlyar, and Nudelman.[2]
Q3: Is it possible to purify this compound by distillation?
A3: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal degradation. Column chromatography and recrystallization are generally safer and more effective methods.
Q4: Can I use a different brominating agent instead of NBS?
A4: While other brominating agents exist, NBS is widely used for benzylic and allylic brominations due to its ability to provide a low, constant concentration of bromine under radical conditions, which helps to minimize side reactions like electrophilic addition to double bonds. The use of elemental bromine (Br2) can lead to more side products and is generally more hazardous to handle.
dot
Caption: Decision tree for purification and analysis.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Preventing decomposition of 5-(Bromomethyl)-2-methyl-1,3-thiazole during reactions
A Senior Application Scientist's Guide to Mitigating Decomposition in Synthetic Applications
Welcome to the technical support center for 5-(Bromomethyl)-2-methyl-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable but highly reactive building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the stability of this reagent, leading to higher yields, better purity, and more reproducible results. We will explore the causal factors behind its decomposition and establish a self-validating system of best practices for its handling and use in your reactions.
Core Principles of Stability: Understanding the "Why"
This compound is a potent electrophile, prized for its ability to introduce the 2-methyl-1,3-thiazole-5-yl)methyl moiety into target molecules. However, the very features that make it reactive also render it susceptible to degradation. Its instability is not arbitrary; it is a direct consequence of its molecular structure.
The primary driver of its reactivity is the C-Br bond in the bromomethyl group. This bond is polarized and susceptible to nucleophilic attack, which is the intended reaction pathway. However, it is also prone to several decomposition pathways influenced by environmental and chemical factors.
Technical Support Center: Scaling Up the Synthesis of 5-(Bromomethyl)-2-methyl-1,3-thiazole
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up this important synthetic intermediate.
I. Synthesis Overview: The Pathway to this compound
The most common and scalable route to this compound involves the radical bromination of 2,5-dimethyl-1,3-thiazole. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent, often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent.
Reaction Workflow
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 5-(Bromomethyl)-2-methyl-1,3-thiazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 5-(Bromomethyl)-2-methyl-1,3-thiazole is a key building block in the synthesis of various biologically active molecules, owing to its reactive bromomethyl group which allows for facile nucleophilic substitution.[1] Mass spectrometry serves as an indispensable tool for the characterization of such compounds. This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, compares it with viable alternatives, and presents a detailed experimental protocol for its analysis.
Introduction to the Mass Spectrometry of Halogenated Thiazoles
The mass spectrum of an organic molecule provides a molecular fingerprint, revealing its molecular weight and structural information through fragmentation patterns.[2] For halogenated compounds like this compound, mass spectrometry is particularly informative. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of nearly equal intensity separated by two mass-to-charge units (m/z). This distinctive signature is a powerful diagnostic tool for identifying brominated compounds.
Predicted Fragmentation Pattern of this compound
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry and data from analogous structures.[3][4] The molecular weight of this compound (C₅H₆BrNS) is approximately 191.08 g/mol .
The primary fragmentation pathways are expected to involve the cleavage of the C-Br bond and fragmentation of the thiazole ring.
Key Predicted Fragments:
-
Molecular Ion ([M]⁺˙): Expect to observe a pair of peaks at m/z 191 and 193, corresponding to the 79Br and 81Br isotopes, respectively. The relative intensity of these peaks should be approximately 1:1.
-
Loss of Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond would result in the formation of a stable thiazolylmethyl cation at m/z 112. This is anticipated to be a prominent peak in the spectrum.
-
Formation of the Thiazolium Ion: Subsequent fragmentation of the [M-Br]⁺ ion could involve the loss of a methyl group, leading to a thiazolium species.
-
Ring Cleavage: Fragmentation of the thiazole ring itself can lead to a variety of smaller fragments, providing further structural confirmation.
The fragmentation process can be visualized as follows:
Caption: Predicted major fragmentation pathway of this compound.
Comparative Analysis with Alternative Reagents
In many synthetic applications, alternative halogenated thiazoles can be employed. A comparison of their mass spectrometric characteristics is crucial for unambiguous identification in a complex reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (Predicted m/z) | Distinguishing Features |
| This compound | C₅H₆BrNS | 191.08 | 191/193 ([M]⁺˙), 112 ([M-Br]⁺) | Isotopic pattern for one bromine atom. |
| 5-(Chloromethyl)-2-methyl-1,3-thiazole | C₅H₆ClNS | 147.63 | 147/149 ([M]⁺˙), 112 ([M-Cl]⁺) | Isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 2-(Bromomethyl)thiazole | C₄H₄BrNS | 178.05 | 178/180 ([M]⁺˙), 99 ([M-Br]⁺) | Isotopic pattern for one bromine atom, different fragment masses.[5] |
| 2-Bromo-5-methyl-1,3-thiazole | C₄H₄BrNS | 178.05 | 178/180 ([M]⁺˙), 99 ([M-Br]⁺) | Isomeric to 2-(Bromomethyl)thiazole, may show different relative fragment intensities.[6] |
This table highlights how subtle changes in the molecular structure lead to distinct mass spectra, allowing for clear differentiation.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the analysis of volatile and semi-volatile compounds.
Workflow Diagram:
Sources
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- 3. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anaxlab.com [anaxlab.com]
- 6. PubChemLite - 2-bromo-5-(bromomethyl)-1,3-thiazole (C4H3Br2NS) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Reactivity of 5-(bromomethyl) vs. 4-(bromomethyl)thiazoles in Synthetic Chemistry
Introduction: The Central Role of Thiazoles in Drug Discovery
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous clinically approved drugs, valued for a wide spectrum of biological activities.[1][2] Among the most versatile intermediates for drug development are the bromomethyl-substituted thiazoles. These reagents act as key electrophilic building blocks, enabling the covalent attachment of the thiazole moiety to a vast array of nucleophilic molecules, thereby facilitating the synthesis of complex molecular architectures.[3][4]
This guide provides an in-depth, objective comparison of the reactivity of two primary positional isomers: 5-(bromomethyl)thiazole and 4-(bromomethyl)thiazole. Understanding the subtle yet significant differences in their reactivity is paramount for researchers and drug development professionals to optimize reaction conditions, improve yields, and design efficient synthetic routes towards novel therapeutic agents. We will explore the underlying electronic and steric factors that govern their behavior in nucleophilic substitution reactions and provide supporting experimental context.
The Electronic Landscape: How Ring Position Dictates Reactivity
The reactivity of the bromomethyl group is not determined in isolation; it is intrinsically linked to its position on the aromatic thiazole ring. The distribution of pi-electrons, influenced by the relative positions of the nitrogen and sulfur heteroatoms, creates distinct electronic environments at the C4 and C5 positions.[2][5]
The thiazole ring's electron density is not uniform. Computational and experimental studies reveal that the C5 position is the primary site for electrophilic substitution, indicating it is the most electron-rich carbon on the ring.[5][6] This is largely due to the electron-donating character of the adjacent sulfur atom. Conversely, the C2 position is the most electron-deficient, while the C4 position is considered nearly electronically neutral, albeit influenced by the electron-withdrawing imine nitrogen at position 3.[6]
This differential in electron density is the critical factor governing the reactivity of the attached bromomethyl group in the most common reaction pathway for these substrates: the bimolecular nucleophilic substitution (SN2) reaction.
Comparative Reactivity in SN2 Reactions
Being primary alkyl halides, both 4- and 5-(bromomethyl)thiazole readily undergo SN2 reactions. The rate of an SN2 reaction is primarily influenced by the substrate, nucleophile, leaving group, and solvent.[7][8] Since the leaving group (bromide) is identical for both isomers, the difference in their reactivity stems directly from the electronic nature of the thiazole ring acting as the substrate.
The Case for 4-(bromomethyl)thiazole: Enhanced Electrophilicity
The bromomethyl group at the C4 position is adjacent to the electron-withdrawing nitrogen atom at N3. This nitrogen atom exerts a powerful inductive effect, pulling electron density away from the C4 carbon. This, in turn, makes the attached methylene carbon (-CH₂-Br) more electron-deficient, or "harder," enhancing its electrophilicity. A more electrophilic carbon center is more susceptible to attack by an incoming nucleophile, leading to a lower activation energy for the SN2 transition state and, consequently, a faster reaction rate.
This heightened reactivity makes 4-(bromomethyl)thiazole derivatives highly reliable reagents in complex syntheses. A prominent example is in the industrial synthesis of the third-generation cephalosporin antibiotic, Ceftibuten .[9] The intricate side chain of Ceftibuten is constructed using a 4-substituted thiazole precursor, underscoring the efficiency and predictability of nucleophilic substitution at this position.[10][]
The Case for 5-(bromomethyl)thiazole: A Softer Electrophile
In contrast, the bromomethyl group at the C5 position is attached to the most electron-rich carbon of the thiazole ring.[5][6] The electron-donating nature of the neighboring sulfur atom increases the electron density at C5. This has a slight deactivating effect on the SN2 reaction, as the methylene carbon is rendered less electrophilic compared to its C4 counterpart. The transition state is consequently of higher energy, and the reaction rate is generally slower.
Despite this moderately lower reactivity, 5-(bromomethyl)thiazole remains an exceptionally valuable synthetic intermediate, employed extensively in the synthesis of novel bioactive molecules where the specific C5-linkage is required for biological activity.[3][12]
Data Summary: A Head-to-Head Comparison
| Feature | 4-(bromomethyl)thiazole | 5-(bromomethyl)thiazole | Rationale |
| Ring Position | C4 | C5 | Adjacent to N3 and S1 |
| Electronic Nature | Electron-neutral to slightly deficient | Electron-rich | Proximity to electron-withdrawing N vs. electron-donating S.[5][6] |
| Electrophilicity of -CH₂-Br | Higher | Lower | Inductive electron withdrawal by the adjacent N3 atom increases the partial positive charge on the methylene carbon. |
| Predicted SN2 Reactivity | Faster | Slower | A more electrophilic center leads to a lower activation energy for nucleophilic attack.[7][13] |
| Key Applications | Synthesis of Ceftibuten side-chain.[10][] | Building block for diverse bioactive compounds.[3][12] | Reflects its utility as a reliable and reactive electrophile. |
Visualizing the Mechanistic Difference
The following diagrams illustrate the key concepts governing the differential reactivity of the two isomers.
Caption: SN2 reaction pathway comparison for the two isomers.
Experimental Protocols: A Practical Guide
The trustworthiness of any synthetic protocol lies in its self-validating nature. Below is a representative, generalized procedure for a nucleophilic substitution reaction that can be adapted for either isomer, including in-process controls for reaction monitoring.
General Protocol: Synthesis of a Thiazolylmethyl Thioether
This protocol details the reaction of a bromomethylthiazole with a thiol nucleophile.
Materials:
-
4-(bromomethyl)thiazole OR 5-(bromomethyl)thiazole (1.0 eq)
-
Thiophenol (or other thiol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (Polar aprotic solvent)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chosen thiol (1.1 eq) and polar aprotic solvent (e.g., acetonitrile, to make a 0.2 M solution).
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 15 minutes to generate the thiolate nucleophile in situ.
-
Substrate Addition: Dissolve the bromomethylthiazole isomer (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring (Self-Validation):
-
Immediately after adding the substrate, take a small aliquot of the reaction mixture for a TLC analysis (this is your t=0 time point).
-
Spot the aliquot on a TLC plate alongside a spot of the starting bromomethylthiazole.
-
Develop the TLC plate in the chosen solvent system. Visualize under UV light (254 nm). The starting material should be visible.
-
Continue to take aliquots every 30-60 minutes. A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel, if necessary, to obtain the pure thiazolylmethyl thioether.
Caption: A typical experimental workflow for SN2 reactions.
Conclusion and Outlook
While both 4-(bromomethyl)thiazole and 5-(bromomethyl)thiazole are indispensable reagents in medicinal chemistry, they are not interchangeable. The electronic properties of the thiazole ring confer a distinct reactivity profile to each isomer.
4-(bromomethyl)thiazole is the more reactive isomer in SN2 reactions. This is a direct consequence of the electron-withdrawing inductive effect of the adjacent N3 nitrogen atom, which enhances the electrophilicity of the benzylic carbon. This makes it the substrate of choice when faster reaction rates and high efficiency are paramount, as exemplified by its use in large-scale industrial syntheses.
5-(bromomethyl)thiazole is a moderately less reactive, "softer" electrophile. The electron-rich nature of the C5 position slightly tempers the reactivity of the attached bromomethyl group.
The choice between these two isomers should be a deliberate one, guided by the specific synthetic objective and the electronic demands of the target molecule. A thorough understanding of these fundamental reactivity principles empowers researchers to make informed decisions, leading to more efficient, predictable, and successful synthetic outcomes in the quest for new medicines.
References
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Thiazole - Wikipedia. [Link]
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The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. ResearchGate. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
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Factors affecting rate of SN2 reactions. PSIBERG. [Link]
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11.3 Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition. [Link]
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8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
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Factors Influencing SN2 Reaction Rates. Scribd. [Link]
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4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]
- Synthesis method of ceftibuten 7 β side chain intermediate.
- Novel method for preparing ceftibuten parent nucleus 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester (7-NACABH).
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Preparation method of ceftibuten.
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Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]
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Ceftibuten - Wikipedia. [Link]
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A Comparative Guide to HPLC Methodologies for Purity Assessment of 5-(Bromomethyl)-2-methyl-1,3-thiazole
Abstract: 5-(Bromomethyl)-2-methyl-1,3-thiazole is a critical heterocyclic building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as process-related impurities or degradation products can adversely affect the yield, purity, and safety of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will explore the rationale behind method selection, compare a primary Reversed-Phase (RP-HPLC) approach with an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method, and provide detailed, actionable protocols grounded in established scientific principles and regulatory expectations.
Analyte Properties and Chromatographic Challenges
Understanding the physicochemical properties of this compound is the foundation for developing a successful HPLC method.
-
Structure and Polarity: The molecule contains a polar thiazole ring and a reactive bromomethyl group. Its overall character is moderately polar, making it a suitable candidate for reversed-phase chromatography.
-
Chromophore: The thiazole ring provides UV absorbance, which is essential for detection. Thiazole derivatives are known to absorb in the lower UV range, typically between 230-280 nm. A study on a thiazole derivative identified an optimal detection wavelength of 238 nm, which serves as an excellent starting point for method development.[1]
-
Reactivity and Potential Impurities: The bromomethyl group is a potent electrophile and is susceptible to hydrolysis, which would result in the formation of the corresponding alcohol, 5-(hydroxymethyl)-2-methyl-1,3-thiazole. Other potential impurities include unreacted starting materials from its synthesis or isomers. A robust HPLC method must be able to resolve the main component from these potential degradants and impurities.
Comparative Analysis of HPLC Methodologies
The choice of chromatographic mode is the most critical decision in method development. For a molecule like this compound, Reversed-Phase HPLC is the conventional and most logical starting point due to its robustness and wide applicability in the pharmaceutical industry.[2][3][4] However, understanding alternative selectivities, such as those offered by HILIC, is crucial for comprehensive impurity profiling.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[3][5][6] The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile mixtures).
-
Rationale: As a moderately polar compound, this compound will exhibit sufficient retention on a hydrophobic C18 column, allowing for effective separation from less polar and more polar impurities. This is the workhorse technique for pharmaceutical analysis due to its high resolving power and versatility.[2]
-
Column Chemistry: A standard end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the recommended starting point. The C18 ligand provides strong hydrophobic retention, while end-capping minimizes peak tailing caused by interactions with residual silanols on the silica surface.
-
Mobile Phase: A gradient of water (buffered to a slightly acidic pH) and an organic modifier like acetonitrile or methanol is ideal.
-
Aqueous Phase: 0.1% Phosphoric Acid or Formic Acid in water. Using a buffer is critical to maintain a consistent pH, which ensures reproducible retention times by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities. For mass spectrometry (MS) compatibility, volatile buffers like formic acid should be used instead of phosphoric acid.[7]
-
Organic Phase: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency.
-
-
Detection: Based on analysis of similar thiazole structures, a UV detection wavelength between 230 nm and 250 nm is appropriate.[1] A photodiode array (PDA) detector is highly recommended during development to assess peak purity and identify the optimal detection wavelength.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly effective for retaining and separating very polar compounds that are not well-retained by RP-HPLC.[2]
-
Rationale: While the primary analyte is well-suited for RP-HPLC, certain potential impurities, such as highly polar starting materials or the hydrolysis product (5-(hydroxymethyl)-2-methyl-1,3-thiazole), might have limited retention. HILIC provides an orthogonal (different) separation mechanism, which can be invaluable for confirming purity and resolving co-eluting peaks.
-
Column Chemistry: A bare silica column or a column with bonded polar functional groups (e.g., amide, diol) is used.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer to facilitate the formation of a water-enriched layer on the stationary phase surface, which is necessary for the partitioning mechanism.
-
Detection: UV detection is used, similar to the RP-HPLC method.
Summary Comparison
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Hydrophilic Interaction (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity/polarity. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol) |
| Mobile Phase | High polarity (e.g., Water/Acetonitrile) | Low polarity (e.g., Acetonitrile/Water) |
| Primary Use Case | General purpose, ideal for moderately polar to non-polar analytes. | Ideal for very polar analytes not retained in RP. |
| Advantages | Robust, reproducible, wide applicability, vast knowledge base. | Orthogonal selectivity to RP, enhanced MS sensitivity.[2] |
| Considerations | May show poor retention for very polar impurities. | Can have longer equilibration times, sensitive to water content. |
Experimental Protocols and Method Validation
The following protocols are presented as robust starting points for method development and must be validated according to ICH Q2(R1) guidelines to demonstrate suitability for their intended purpose.[8][9][10]
Protocol: RP-HPLC Purity Method
This protocol details a gradient RP-HPLC method designed for robust purity determination.
1. Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 238 nm.[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of sample diluent to achieve a concentration of ~1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
Protocol: Forced Degradation Study
To ensure the method is stability-indicating, forced degradation studies are performed to demonstrate specificity. This involves subjecting the analyte to stress conditions to produce potential degradation products.[1]
-
Acid Hydrolysis: Mix 1 mL of sample stock (1 mg/mL) with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of sample stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of sample stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours before injection.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours. Prepare a solution as per the standard procedure.
The developed HPLC method should be able to resolve the intact analyte peak from all degradation products formed under these stress conditions.
Visualization of Workflows
Diagrams help clarify complex processes. The following have been created using DOT language to illustrate key workflows.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, a well-validated Reversed-Phase HPLC method is the superior choice. It offers the best combination of performance, robustness, and ease of use for separating the main component from typical process-related impurities and degradants. The provided RP-HPLC protocol serves as a comprehensive starting point for method development.
The development of an orthogonal HILIC method is recommended as a complementary technique. It is particularly valuable during investigational stages, for characterizing reference standards, or when dealing with complex samples where the presence of highly polar impurities is suspected. Employing both methods provides a higher degree of confidence in the purity assessment, aligning with modern, risk-based approaches to analytical development. All methods must be thoroughly validated according to ICH guidelines to ensure they are fit for their intended purpose.[8][11]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
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Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. ResearchGate. [Link]
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Reversed Phase HPLC Columns. Phenomenex. [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health (NIH). [Link]
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Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
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Reversed-phase chromatography. Wikipedia. [Link]
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A Comparative Guide to the Biological Efficacy of 5-(Bromomethyl)-2-methyl-1,3-thiazole Derivatives versus Existing Drugs
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2][3] Consequently, thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[4][5][6] Many FDA-approved drugs, such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, feature this critical moiety, underscoring its therapeutic significance.[1]
This guide focuses on a specific, highly reactive, and promising subclass: 5-(Bromomethyl)-2-methyl-1,3-thiazole derivatives . The introduction of a bromomethyl group at the C5 position provides a key electrophilic site, facilitating covalent interactions with biological nucleophiles or serving as a crucial building block for further molecular elaboration. We will objectively compare the biological efficacy of these emerging derivatives against established drugs, supported by experimental data and mechanistic insights, to provide researchers and drug development professionals with a comprehensive technical overview.
Synthetic Strategy: Accessing the 5-(Bromomethyl)thiazole Core
The synthesis of these derivatives typically begins with a foundational thiazole structure, which is then functionalized. A common and effective method involves the radical bromination of a precursor like 2,5-dimethylthiazole using a brominating agent such as N-Bromosuccinimide (NBS). This reaction selectively targets the methyl group at the 5-position due to the electronic characteristics of the thiazole ring.
The rationale for this approach is its efficiency and regioselectivity. The resulting this compound is a versatile intermediate. The bromine atom is an excellent leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a diverse range of functional groups and build a library of derivatives for biological screening.
Caption: Synthetic pathway for this compound derivatives.
Part 1: Anticancer Efficacy
Thiazole derivatives have emerged as potent anticancer agents, often acting through mechanisms like kinase inhibition or disruption of microtubule dynamics.[7]
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of novel thiazole derivatives is frequently evaluated using the MTT assay against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound Class | Cancer Cell Line | Test Compound IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| Hydrazinyl-Thiazole (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | |
| Hydrazinyl-Thiazole (4c) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Acetylhydrazine-Thiazole (4) | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 | [8] |
| Pyrano[2,3-d]thiazole | HepG-2 (Liver) | 14.05 µg/mL | Doxorubicin | 4.50 µg/mL | [4] |
| Pyrano[2,3-d]thiazole | MCF-7 (Breast) | 17.77 µg/mL | Doxorubicin | 4.17 µg/mL | [4] |
| Thiazol-5(4H)-one (4f) | HCT-116 (Colon) | 2.89 | Colchicine | Not specified | [7] |
Analysis: As shown in the table, certain thiazole derivatives exhibit remarkable potency. For instance, compound 4c demonstrated superior activity against the MCF-7 breast cancer cell line compared to the standard drug Staurosporine. Similarly, compound 4 showed comparable efficacy.[8] While the pyrano[2,3-d]thiazole derivatives showed lower potency than Doxorubicin, they still represent a strong starting point for further optimization.[4] The data indicates that the thiazole scaffold is a viable backbone for developing potent cytotoxic agents.
Mechanism of Action: VEGFR-2 Inhibition
A key mechanism for the anticancer activity of some thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] VEGFR-2 is a critical tyrosine kinase receptor that mediates angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its downstream signaling, leading to reduced tumor vascularization, proliferation, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Part 2: Antimicrobial Efficacy
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against both bacteria and fungi.[5][9][10]
Comparative Antimicrobial Activity
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Test Compound MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| Dithiazole (7) | Salmonella typhimurium | 0.49 | Not specified | Not specified | [5] |
| Trithiazole (13) | Salmonella typhimurium | 0.49 | Not specified | Not specified | [5] |
| Benzo[d]thiazole (13) | MRSA (Gram +) | 50-75 | Ofloxacin | 10 | [9] |
| Benzo[d]thiazole (14) | E. coli (Gram -) | 50-75 | Ofloxacin | 10 | [9] |
| Benzo[d]thiazole (13) | A. niger (Fungus) | 50-75 | Ketoconazole | 10 | [9] |
| Pyrazolinyl-thiazole (56) | S. aureus (Gram +) | 8-16 | Ciprofloxacin | 0.5-4 | [11] |
Analysis: The data reveals that thiazole derivatives can be highly effective antimicrobial agents. Notably, compounds 7 and 13 showed potent activity against Salmonella typhimurium.[5] While the benzo[d]thiazole derivatives 13 and 14 were less potent than the standard drug Ofloxacin, their broad-spectrum activity against resistant strains like MRSA makes them valuable leads.[9] The structure-activity relationship (SAR) studies suggest that incorporating additional heterocyclic rings (dithiazoles, trithiazoles) or specific substitutions on the core structure can significantly enhance antimicrobial potency.[5][11]
Part 3: Anti-inflammatory Efficacy
Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but they can have significant side effects. Thiazole derivatives offer a potential alternative, often by targeting key enzymes in the inflammatory cascade.[6][12]
Comparative Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. Efficacy is measured by the percentage inhibition of edema.
| Compound Class | % Inhibition of Edema | Standard Drug | % Inhibition of Edema | Reference |
| Thiazolidinone conjugate | Better than standard | Indomethacin | Not specified | [6] |
| Nitro-substituted phenyl thiazole (3c) | Better than standard | Nimesulide | Not specified | [12] |
| Thiazolo[4,5-d]pyrimidine (52) | 88% (at 3h) | Celecoxib | 43% (at 3h) | [13] |
Analysis: Several classes of thiazole derivatives have demonstrated anti-inflammatory activity superior to that of established drugs. The thiazolo[4,5-d]pyrimidine derivative 52 was twice as effective as the selective COX-2 inhibitor Celecoxib in reducing inflammation after 3 hours.[13] This suggests that the thiazole scaffold can be tailored to produce highly potent and potentially safer anti-inflammatory agents.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Some thiazole derivatives have been identified as selective inhibitors of COX-1 or COX-2.[6][14]
Caption: Thiazole derivatives can inhibit COX-1 and/or COX-2 enzymes.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are crucial. The following are representative protocols for the key experiments discussed.
Protocol 1: Synthesis of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one[6]
This protocol describes the bromination of a 5-acetylthiazole, a common precursor for creating reactive bromomethyl groups.
-
Dissolution: Dissolve 5-acetyl-4-methyl-2-(methylamino)thiazole (1) in a suitable acidic medium (e.g., glacial acetic acid).
-
Bromination: Add bromine dropwise to the solution while stirring at room temperature. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice-cold water. A precipitate will form.
-
Isolation: Filter the solid product, wash it thoroughly with water to remove any remaining acid, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one (2).
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)[4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5×10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (e.g., ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)[13]
-
Animal Acclimatization: Use adult Wistar rats (150-200g) and allow them to acclimatize for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Nimesulide), and test groups for each thiazole derivative dose.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle only.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculation: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Conclusion and Future Outlook
The evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a fertile ground for novel therapeutic agents. Across anticancer, antimicrobial, and anti-inflammatory applications, specific derivatives have demonstrated efficacy that is not only comparable but, in some cases, superior to existing, clinically used drugs.
The key advantages of this scaffold lie in its synthetic tractability and the diverse biological activities it can be engineered to possess. The bromomethyl group provides a reactive handle to explore a vast chemical space, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to enhance their activity and reduce potential toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most promising derivatives to understand their therapeutic potential and possible resistance mechanisms.
-
In Vivo Efficacy and Safety: Advancing lead compounds into more complex animal models to evaluate their efficacy, pharmacokinetics, and safety profiles before considering clinical development.
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A Comparative Guide to the Synthetic Routes of Substituted Thiazoles for Researchers and Drug Development Professionals
The thiazole motif, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active compounds underscores its significance as a privileged scaffold in drug discovery.[1] This guide offers a comparative analysis of the principal synthetic pathways to substituted thiazoles, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate methodological choices. We will delve into the venerable Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside contemporary advancements that leverage microwave irradiation, ultrasound, one-pot strategies, and C-H functionalization, presenting a holistic view supported by experimental data.
At a Glance: A Comparative Overview of Key Thiazole Syntheses
The selection of an optimal synthetic strategy is contingent upon a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, reaction efficiency, and scalability. The following table provides a summary of the key quantitative parameters for the synthetic routes discussed in this guide.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99% | Well-established, broad scope, high yields. | Use of lachrymatory α-haloketones. |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | 1 - 5 h | Room Temperature | 50 - 80% | Mild conditions, access to 5-aminothiazoles. | Use of toxic and flammable CS2. |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P4S10) | Not specified | ~170 °C | Moderate | Access to 2,5-disubstituted thiazoles. | Harsh conditions, stoichiometric P4S10. |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92% | Dramatically reduced reaction times, high yields. | Requires specialized equipment. |
| Ultrasound-Assisted Synthesis | Varies (e.g., Hantzsch) | Varies | 20 - 60 min | Room Temperature - 40°C | 85 - 99% | Enhanced reaction rates, energy efficient. | Scalability can be a concern. |
| One-Pot/Multicomponent | Varies (e.g., Ketones, Amines) | Varies | 1.5 - 3 h | Varies | 68 - 94% | High efficiency, avoids intermediate isolation. | Optimization can be complex. |
| C-H Functionalization | Thiazole, Aryl Halide | Pd or Cu catalyst | ~24 h | 80 - 120°C | Good to Excellent | Direct functionalization, atom economy. | Requires catalyst, may need high temperatures. |
The Classical Syntheses: Cornerstones of Thiazole Chemistry
The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and widely used methods for thiazole synthesis.[2] It involves the condensation of an α-haloketone with a thioamide or thiourea.[2] The reaction's enduring popularity is a testament to its versatility and generally high yields.
Mechanism: The synthesis commences with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A subsequent dehydration step then leads to the aromatic thiazole ring.
Visualizing the Hantzsch Synthesis:
Caption: The Hantzsch thiazole synthesis workflow.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from a procedure in Organic Syntheses.[3]
-
Reaction Setup: In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend thiourea (76 g, 1 mole) in 200 mL of water.
-
Addition of Chloroacetone: While stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.
-
Reflux: Heat the resulting yellow solution to reflux for 2 hours.
-
Work-up: Cool the reaction mixture. With continuous stirring, add solid sodium hydroxide (200 g) while cooling to manage the exotherm. An oily layer will form.
-
Extraction: Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 mL of ether.
-
Drying and Purification: Combine the oil and the ethereal extracts and dry over solid sodium hydroxide (30 g). Filter the solution and remove the ether by distillation. Distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole (80-85.5 g, 70-75% yield) as a solid melting at 44–45 °C.[3]
The Cook-Heilbron Thiazole Synthesis
Discovered in 1947, the Cook-Heilbron synthesis provides a mild and efficient route to 5-aminothiazoles.[4][5] This method involves the reaction of α-aminonitriles or their derivatives with reagents such as carbon disulfide, dithioacids, or isothiocyanates at room temperature.[4][5]
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile carbon. A final tautomerization yields the aromatic 5-aminothiazole.
Visualizing the Cook-Heilbron Synthesis:
Caption: The Cook-Heilbron synthesis workflow.
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
This is a general procedure based on the principles of the Cook-Heilbron synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: Add a base, such as triethylamine or sodium bicarbonate (1.1 equivalents), to the solution to liberate the free α-aminonitrile. Stir for 10-15 minutes at room temperature.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the 5-amino-2-mercaptothiazole.
The Gabriel Thiazole Synthesis
The Gabriel synthesis, a method for forming 2,5-disubstituted thiazoles, involves the reaction of an α-acylamino ketone with a thiating agent, most commonly phosphorus pentasulfide (P4S10).[6][7] This method is particularly useful for synthesizing thiazoles that are not readily accessible through the Hantzsch route.
Mechanism: The reaction proceeds through the thionation of the amide carbonyl group of the α-acylamino ketone by phosphorus pentasulfide to form a thioamide intermediate. This is followed by an intramolecular cyclization where the sulfur of the newly formed thioamide attacks the ketone carbonyl. Subsequent dehydration affords the 2,5-disubstituted thiazole.
Visualizing the Gabriel Synthesis:
Caption: The Gabriel synthesis workflow.
Experimental Protocol: Synthesis of 2,5-Dimethylthiazole
This is a representative protocol based on the Gabriel synthesis.[6]
-
Reactant Preparation: Prepare N-(2-oxopropyl)acetamide by the acylation of aminoacetone.
-
Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, place N-(2-oxopropyl)acetamide (1 equivalent) and phosphorus pentasulfide (0.5 equivalents).
-
Heating: Heat the mixture, typically to around 170 °C, in a high-boiling solvent like xylene or without a solvent if the reactants are liquid at that temperature. The reaction is often vigorous and should be controlled carefully.
-
Reaction Monitoring: Maintain the temperature for several hours until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: Cool the reaction mixture and carefully quench it by slowly adding it to a stirred solution of sodium carbonate or sodium hydroxide. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylthiazole.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally benign methods for thiazole synthesis. These modern approaches often build upon the classical foundations but introduce novel energy sources, catalytic systems, or reaction designs.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving yields.[1][8] The Hantzsch synthesis is particularly amenable to microwave assistance.
Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate. This uniform heating minimizes the formation of byproducts that can occur with conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
This protocol is a general representation of microwave-assisted Hantzsch synthesis.[9]
-
Reaction Setup: In a microwave-safe vial, combine the substituted ketone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 170 W for 5-15 minutes.
-
Work-up: After cooling, pour the reaction mixture into an ice-cold bath.
-
Isolation: Filter the resulting solid product, dry it, and recrystallize from absolute ethanol to obtain the pure 2-aminothiazole derivative.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for accelerating thiazole synthesis.[10][11] The cavitation effect induced by ultrasound enhances mass transfer and creates localized high-temperature and high-pressure zones, thereby increasing reaction rates.
Experimental Protocol: Ultrasound-Assisted Hantzsch Synthesis
This protocol is based on an environmentally benign one-pot synthesis.[12]
-
Reaction Setup: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalyst such as silica-supported tungstosilicic acid in a 1:1 mixture of ethanol/water (5 mL).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 1.5 to 2 hours.
-
Work-up and Purification: Upon completion, filter the solid product and wash it with ethanol. The catalyst can often be recovered and reused.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the need for isolating intermediates.[13][14][15] This approach reduces solvent waste, saves time, and simplifies experimental procedures.
Experimental Protocol: One-Pot Three-Component Synthesis of 2-Aminothiazoles
This protocol describes a facile one-pot synthesis from aromatic methyl ketones.[15]
-
Reaction Setup: In a suitable solvent, stir a mixture of an aromatic methyl ketone (1.5 mmol), copper(II) bromide (0.5 mmol), and a base like sodium bicarbonate at a specified temperature (e.g., 80 °C) for a designated time (e.g., 25 minutes) to form the α-bromo ketone in situ.
-
Addition of Thiourea: Add thiourea (1.0 mmol) to the reaction mixture.
-
Reaction Completion: Continue stirring at the same temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: After completion, perform an appropriate work-up, which may involve adding a sodium bicarbonate solution, followed by filtration to isolate the 2-aminothiazole product.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for the synthesis and modification of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions.[5][16] For thiazoles, this approach allows for the direct introduction of aryl or other substituents onto the thiazole ring, bypassing the need for pre-functionalized starting materials.
Mechanism: These reactions are typically catalyzed by transition metals like palladium or copper. The mechanism often involves the activation of a C-H bond on the thiazole ring by the metal catalyst, followed by coupling with an aryl halide or other electrophilic partner.
Experimental Protocol: Palladium-Catalyzed Direct Arylation of Thiazoles
This is a general procedure for the ligand-free palladium-catalyzed arylation of thiazoles.[17]
-
Reaction Setup: In a reaction vessel, combine the thiazole derivative (2 mmol), the aryl bromide (1 mmol), a base such as potassium carbonate, and a palladium catalyst like Pd(OAc)2 (0.1-0.001 mol %).
-
Reaction Conditions: Heat the mixture in a suitable solvent (e.g., DMA) at a high temperature (e.g., 120 °C) under an inert atmosphere (e.g., argon).
-
Reaction Monitoring and Work-up: Monitor the reaction by GC or TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Purify the product by column chromatography to yield the 5-arylated thiazole.
Conclusion
The synthesis of substituted thiazoles is a rich and evolving field, offering a diverse toolkit for the modern medicinal chemist. The classical Hantzsch synthesis remains a robust and high-yielding method, while the Cook-Heilbron and Gabriel syntheses provide access to specific substitution patterns. Modern techniques, including microwave and ultrasound-assisted methods, offer significant improvements in reaction times and align with the principles of green chemistry. One-pot and multicomponent reactions streamline synthetic sequences, and C-H functionalization provides an elegant and atom-economical approach to thiazole diversification. The choice of synthetic route will ultimately be guided by the specific target molecule, available resources, and desired process efficiency. This guide provides the foundational knowledge and practical examples to empower researchers to make informed and strategic decisions in their pursuit of novel thiazole-based therapeutics.
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Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 8. [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9362. [Link]
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Farghaly, T. A., et al. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Journal of Sulfur Chemistry, 42(5), 545-562. [Link]
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El-Metwaly, N. M., et al. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 995-1005. [Link]
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Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 9(1), 1000-1012. [Link]
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Hamedani, N. F., et al. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening, 24(1), 88-97. [Link]
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A Researcher's Guide to the Spectroscopic Journey from Carboxylic Acid to Bromomethylthiazole
In the landscape of pharmaceutical synthesis, 5-(Bromomethyl)-2-methyl-1,3-thiazole stands out as a highly versatile building block. Its reactive bromomethyl group, attached to a stable thiazole core, makes it an invaluable intermediate for introducing the 2-methylthiazole-5-yl)methyl moiety into a wide range of drug candidates, from anti-inflammatory agents to oncology therapeutics[1]. The synthetic integrity of this key intermediate is paramount, and its unambiguous characterization is non-negotiable.
This guide provides an in-depth spectroscopic comparison of this compound with its common precursors: 2-methyl-1,3-thiazole-5-carboxylic acid and (2-methyl-1,3-thiazol-5-yl)methanol . We will explore how the distinct functional group transformations at each synthetic step are mirrored in their respective NMR, IR, and Mass Spectrometry data, offering a clear roadmap for reaction monitoring and quality control.
The Synthetic Pathway: A Three-Step Transformation
The conversion of the commercially available carboxylic acid to the target bromomethyl compound is a foundational sequence in organic synthesis, involving a reduction followed by a bromination reaction. This pathway is chosen for its reliability and the distinct chemical changes that are easily monitored using standard spectroscopic techniques.
Caption: Standard workflow for spectroscopic sample analysis.
1. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified analyte into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
Homogenization: Cap the tube and gently invert it several times until the sample is fully dissolved.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. For unambiguous assignments, 2D experiments like COSY and HSQC can be performed.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the signals in the ¹H spectrum and assign all peaks.
2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot. Clean the crystal thoroughly after analysis.
3. Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and any significant fragment ions. For the brominated product, verify the presence and 1:1 ratio of the [M+H]⁺ and [M+H+2]⁺ peaks.
By systematically applying these spectroscopic methods, researchers can confidently track the conversion of 2-methyl-1,3-thiazole-5-carboxylic acid to the critical this compound intermediate, ensuring the quality and identity of the material destined for the next stages of drug discovery and development.
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A Senior Application Scientist's Comparative Guide to In Vitro Assay Protocols for Thiazole-Based Compounds
Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its structural versatility and ability to engage in diverse biological interactions have led to its incorporation into numerous clinically approved drugs, including anticancer and antimicrobial agents.[3][4] For researchers and drug development professionals, selecting the appropriate in vitro assay to characterize a novel thiazole-based compound is a critical decision that dictates the pace and direction of a research program.
This guide provides an in-depth comparison of key in vitro assays for evaluating thiazole derivatives. Moving beyond mere procedural lists, we will delve into the causality behind experimental choices, discuss the self-validating nature of each protocol, and ground our recommendations in authoritative standards. The objective is to empower you to not only execute these assays with precision but also to strategically select the most informative methods for your specific research goals.
Section 1: Assessing Cytotoxicity and Antiproliferative Activity
A primary screening step for many therapeutic candidates, particularly in oncology, is to determine their effect on cell viability and proliferation. The two most common methods rely on distinct cellular indicators: metabolic activity and membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic health, which is often used as a proxy for cell viability.[5]
Scientific Rationale: The core principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][6] This reaction is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.[5]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.[5][7]
-
Compound Preparation & Treatment:
-
Prepare a high-concentration stock solution of the thiazole compound in a suitable solvent, typically DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. Causality: It is critical to maintain a consistent, low final solvent concentration (typically <0.5% DMSO) across all wells to avoid solvent-induced cytotoxicity.[5]
-
Remove the seeding medium from the cells and add 100 µL of the medium containing the test compound dilutions.
-
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the same final concentration of solvent (e.g., DMSO) as the test wells. This establishes the baseline 100% viability.[5]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to confirm the assay is responsive.[7]
-
Medium Blank: Wells containing only culture medium, without cells, to measure background absorbance.[5]
-
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100-150 µL of the MTT working solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well.[5][6] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
dot
Caption: General workflow for assessing cytotoxicity using the MTT assay.
LDH Assay: A Measure of Membrane Permeability
The Lactate Dehydrogenase (LDH) cytotoxicity assay operates on a different principle: the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[9][10]
Scientific Rationale: LDH is a stable, soluble enzyme present in the cytosol of all cells.[10] When cells are damaged, LDH is released into the surrounding culture medium.[9] The assay quantitatively measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. This NADH is then used by a second enzyme, diaphorase, to reduce a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[9][11] The amount of color produced is proportional to the amount of LDH released, and thus to the number of damaged cells.
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Controls (Self-Validation):
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only. This measures the baseline level of LDH release from a healthy cell population.[12]
-
Maximum LDH Release Control: Untreated cells lysed with a detergent (e.g., Triton™ X-100) provided in the assay kit. This establishes the 100% LDH release value.[11][12]
-
Medium Blank: Medium without cells to control for background absorbance.
-
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 600 x g for 10 minutes).[12] Carefully transfer a small aliquot (e.g., 5-50 µL) of the cell-free supernatant to a fresh, flat-bottom 96-well plate. Causality: This step is crucial to avoid transferring intact cells, which would lyse upon addition of the reaction mixture and artificially inflate the LDH signal.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).[12] Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. The color will develop during this time.
-
Stop Reaction (Optional but Recommended): Add a stop solution, if provided by the kit, to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the medium blank absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Comparison: MTT vs. LDH Assay
| Feature | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenases.[5] | Measures plasma membrane damage via released cytosolic LDH.[9][10] |
| Endpoint | Cell viability/proliferation (indirectly measures cytotoxicity). | Direct measure of cytotoxicity/cell lysis. |
| Pros | High sensitivity, widely used and well-documented.[6] | Direct measure of membrane integrity, non-destructive to remaining cells (supernatant is used), suitable for kinetic studies.[13] |
| Cons | Endpoint assay (cells are lysed), can be affected by compounds that alter mitochondrial respiration, requires a solubilization step.[5] | Less sensitive for detecting early apoptosis (which may not involve membrane rupture), can be affected by high serum levels in media.[12] |
| Best For | Screening for antiproliferative or cytostatic compounds. | Screening for compounds that induce necrosis or late-stage apoptosis; studying time-dependent cytotoxicity. |
Section 2: Enzyme Inhibition Assays
Many thiazole-based drugs exert their therapeutic effects by inhibiting specific enzymes, such as kinases or carbonic anhydrases.[14][15] Enzyme inhibition assays are fundamental for determining a compound's potency (IC₅₀) and mechanism of action.
Scientific Rationale: The primary goal is to measure the rate of an enzymatic reaction in the presence and absence of an inhibitor.[14] The assay measures the formation of a product or the depletion of a substrate over time. The inhibitor's potency is quantified by its IC₅₀ value—the concentration required to reduce the enzyme's activity by 50%.[14]
dot ```dot graph Enzyme_Inhibition_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica"];
// Nodes Prep [label="Prepare Reagents\n(Enzyme, Substrate, Inhibitor)"]; Dispense [label="Dispense Inhibitor Dilutions\ninto 96-Well Plate"]; PreIncubate [label="Add Enzyme & Pre-incubate\n(Allows Inhibitor-Enzyme Binding)"]; Initiate [label="Initiate Reaction\n(Add Substrate)"]; Incubate [label="Incubate at Optimal Temperature"]; Stop [label="Stop Reaction\n(e.g., Add Stop Solution)"]; Detect [label="Detect Signal\n(Absorbance, Fluorescence, Luminescence)"]; Analyze [label="Analyze Data & Calculate IC50"];
// Edges Prep -> Dispense -> PreIncubate -> Initiate -> Incubate -> Stop -> Detect -> Analyze;
// Graph attributes graph [bgcolor=transparent, size="7.6,5", dpi=72]; }
Caption: Principle of a Fluorescence Polarization (FP) binding assay.
Comparison: RBA vs. FP Assay
| Feature | Radioligand Binding Assay (RBA) | Fluorescence Polarization (FP) Assay |
| Principle | Direct measurement of competitive binding using a radioactive label. [16] | Measures changes in molecular rotation upon binding using a fluorescent label. [17] |
| Format | Heterogeneous (requires separation of bound/free ligand). [16] | Homogeneous (mix-and-read, no separation step). [18] |
| Pros | "Gold standard," extremely high sensitivity, can be used with native membranes without purification. [16] | High-throughput, no radioactivity, fewer steps, lower cost. [18][19] |
| Cons | Requires radioactive materials and specialized handling/disposal, labor-intensive filtration step. | Requires a suitable fluorescent tracer, sensitive to compound autofluorescence, requires a large size difference between tracer and receptor. [17][20] |
| Best For | Gold-standard affinity determination, studies where a fluorescent probe is not available. | High-throughput screening (HTS) campaigns, rapid inhibitor identification. |
Section 5: Comparative Summary of In Vitro Assays
| Assay Type | Primary Question Answered | Key Parameter | Throughput | Relative Cost | Core Technology |
| MTT Cytotoxicity | Does the compound affect cell metabolic activity/viability? | IC₅₀ | Medium-High | Low | Colorimetric (Absorbance) |
| LDH Cytotoxicity | Does the compound cause cell membrane damage? | % Cytotoxicity | Medium-High | Low-Medium | Colorimetric (Absorbance) |
| Enzyme Inhibition | Does the compound inhibit the target enzyme's activity? | IC₅₀ | High | Medium | Varies (Luminescence, Fluorescence, Absorbance) |
| Broth Microdilution | What is the lowest concentration that inhibits microbial growth? | MIC | Medium | Low | Visual/Absorbance |
| Radioligand Binding | What is the compound's binding affinity for the target receptor? | Ki | Low-Medium | High | Radioactivity |
| Fluorescence Polarization | Does the compound bind to the target receptor? (Screening) | IC₅₀ | High | Medium | Fluorescence Polarization |
Conclusion
The selection of an in vitro assay is a strategic decision that should be guided by the specific scientific question at hand. For initial profiling of a novel thiazole library, high-throughput and cost-effective methods like MTT and fluorescence polarization assays are invaluable. For more detailed mechanistic studies and lead optimization, assays that provide precise quantitative data, such as enzyme inhibition kinetics and radioligand binding, become essential. By understanding the principles, advantages, and limitations of each protocol outlined in this guide, researchers can design a robust and efficient testing cascade, accelerating the journey of a promising thiazole compound from the bench to potential clinical application.
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- Fluorescence Polariz
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- The principle and precautions of thiazole blue (MTT) colorimetry. Acrobiosystems.
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Structure-activity relationship (SAR) studies of 5-(Bromomethyl)-2-methyl-1,3-thiazole analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Bromomethyl)-2-methyl-1,3-thiazole Analogs
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that serves as a cornerstone in medicinal chemistry.[1] This scaffold is present in a multitude of natural and synthetic compounds demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity.
This guide focuses on the structure-activity relationship (SAR) of analogs derived from a specific and highly reactive scaffold: This compound . The defining feature of this molecule is the bromomethyl group at the C5 position. The carbon-bromine bond is relatively weak, making the bromide ion an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity provides a powerful handle for synthetic chemists to introduce a diverse range of chemical functionalities, thereby creating extensive libraries of analogs for biological screening. Our analysis will dissect how modifications at key positions of this thiazole core influence biological outcomes, providing a framework for rational drug design.
The Core Scaffold: Rationale for Structural Modification
The fundamental structure of this compound presents several key points for chemical modification to explore the chemical space around the core and understand its interaction with biological targets. The primary sites for derivatization are the C5-bromomethyl group, the C2-methyl group, and the C4-position.
The rationale for modifying these positions is rooted in fundamental principles of medicinal chemistry:[4]
-
C5-Position (via Bromide Substitution) : This is the most reactive site. Replacing the bromine with various nucleophiles (containing oxygen, nitrogen, sulfur, etc.) directly probes the binding pocket for specific interactions like hydrogen bonding, ionic interactions, or van der Waals forces.
-
C2-Position : Altering the methyl group to other alkyl, aryl, or functionalized groups modifies the lipophilicity and steric profile of the molecule, which can affect target binding, cell permeability, and metabolic stability.
-
C4-Position : Introducing substituents at this position can influence the electronic distribution within the thiazole ring and provide additional points of interaction with a biological target.
Caption: Key modification points on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
While specific SAR data for this compound itself is sparse in publicly available literature, we can infer a robust SAR profile by examining related 2,5-disubstituted and C5-functionalized thiazole analogs. The following analysis synthesizes findings from various studies to build a predictive SAR model for this compound class.
Modifications at the C5-Position: The Gateway to Potency
The C5-bromomethyl group is the primary anchor for introducing diversity. Nucleophilic substitution reactions allow for the attachment of a wide array of functional groups.
-
Nitrogen Nucleophiles (Amines, Imidazoles, etc.) :
-
Primary & Secondary Amines : The introduction of amine-containing moieties can introduce hydrogen bond donors and acceptors, often leading to improved potency. For other thiazole scaffolds, the presence of an N-propyl imidazole moiety was found to be critical for antibacterial activity against S. aureus.[5]
-
Amide Linkers : Linking substituted phenyl rings via an amide bond at the C5-position has proven effective. For related 2-aminothiazoles, an amide linker was found to be optimal for antimycobacterial activity.[6]
-
-
Sulfur Nucleophiles (Thiols) :
-
Thioethers : The formation of thioether linkages can introduce flexible chains or rigid aryl groups. Studies on 2-amino-5-[(thiomethyl)aryl]thiazoles identified potent inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a target for autoimmune diseases.[7] This suggests that a sulfur linkage at the C5-position is well-tolerated and can lead to potent and selective inhibitors.
-
-
Oxygen Nucleophiles (Alcohols, Phenols) :
-
Ethers : The introduction of ether linkages, particularly with substituted aryl groups, can modulate lipophilicity and introduce key interactions. Methoxy groups (OCH₃) on aryl rings attached to thiazole scaffolds have frequently been associated with enhanced anticancer activity.[8]
-
Modifications at the C2-Position: Tuning Lipophilicity and Specificity
The C2-methyl group provides a baseline lipophilic character. Altering this group can significantly impact how the molecule interacts with the hydrophobic pockets of a target protein.
-
Aryl and Heteroaryl Groups : Replacing the C2-methyl with various substituted phenyl or other aromatic rings is a common strategy.
-
SAR studies on anticancer thiazoles show that substitutions on a C2-phenyl ring are crucial for activity. For instance, m,p-dimethyl substitution was important for cytotoxicity in one series, while electron-withdrawing groups like halogens were favorable in others.[8]
-
A 2-chlorophenyl group at this position, combined with a specific amide at C5, yielded the highest anticancer activity in one study.[3]
-
Modifications at the C4-Position: Enhancing Electronic and Steric Complementarity
While the parent scaffold is unsubstituted at C4, adding substituents here offers another avenue for optimization.
-
Aryl Groups : The introduction of a substituted phenyl ring at C4 can be beneficial. In one series of antimicrobial thiazoles, a p-bromophenyl group at the C4-position was shown to increase antifungal and antituberculosis activity.
-
Small, Polar Groups : The addition of small groups capable of hydrogen bonding could improve solubility and provide additional anchor points within a target's active site.
Quantitative SAR Data Comparison
The following table summarizes representative data from studies on 2,5-disubstituted thiazole analogs to illustrate the impact of structural modifications on biological activity.
| Compound Series | Modification (R-Group) | Target/Assay | Activity (IC₅₀ / MIC) | SAR Insight | Reference |
| Anticancer Thiazoles | C2: Phenyl; C5: N-(4-chloro-2-methylphenyl)carboxamide | A-549 Cancer Cells | Moderate Activity | A specific combination of C2-aryl and C5-amide is required for cytotoxicity. | [3] |
| Anticancer Thiazoles | C2: Phenyl; C5: Hydrazinyl-thiazole-4-one with 3-ethoxy-4-hydroxybenzylidene | MCF-7 Cancer Cells | IC₅₀ = 2.57 µM | The extended, substituted hydrazone moiety at C5 is highly effective. The ethoxy group enhances potency. | [9] |
| Antimycobacterial | C2: Substituted Phenylamino; C4: 2-pyridyl | M. tuberculosis | Good Activity | A 2-pyridyl ring at C4 and an amide-linked phenyl at C2 are optimal. | [6] |
| Antiplasmodial | C2: Phenylamino with hydrophobic EWGs | P. falciparum | Good Activity | Hydrophobic, electron-withdrawing groups (EWGs) on the C2-phenylamino moiety enhance activity. | [6] |
| Antibacterial | C2: N,N-disubstituted amino; C5: (unsubstituted) | S. aureus | MIC = 2.9 µM | An N-propyl imidazole attached to the C2-amine was critical for activity. | [5] |
Experimental Protocols
Reproducibility and methodological transparency are paramount in scientific research. Below are detailed, step-by-step protocols for the synthesis and evaluation of thiazole analogs.
Protocol 1: General Synthesis of C5-Substituted Analogs
This protocol describes the nucleophilic substitution reaction at the C5-bromomethyl position, which is the key step in generating a library of analogs from the parent compound.
Objective: To replace the bromine atom with a representative nitrogen nucleophile (e.g., piperidine).
Materials:
-
This compound
-
Piperidine (or other desired nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Nucleophile Addition: Add the desired nucleophile (e.g., piperidine, 1.2 eq) to the stirring mixture at room temperature.
-
Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C5-substituted analog.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of C5-substituted thiazole analogs.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of the synthesized compounds.[9][10]
Objective: To determine the concentration of a thiazole analog that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (DMSO only) and a "no-cell" blank.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is driven by the strategic functionalization of its reactive C5-bromomethyl group and further optimization at the C2 and C4 positions. The available literature on related thiazole scaffolds strongly suggests that:
-
The C5 position is crucial for introducing functionalities that can form specific interactions (H-bonds, hydrophobic contacts) with a biological target. The choice of nucleophile to displace the bromide is a key determinant of potency and selectivity.
-
The C2 position governs the overall lipophilicity and steric bulk of the molecule. Aromatic substituents at this position are common and their electronic properties (electron-donating vs. electron-withdrawing) can fine-tune activity.[6]
-
The C4 position offers an additional site for modification to improve properties like solubility or to introduce further binding interactions.
Future research should focus on systematically synthesizing libraries of this compound analogs by varying substituents at all three key positions. Screening these libraries against a diverse panel of biological targets, such as kinases, proteases, and microbial enzymes, will likely uncover novel and potent therapeutic lead compounds. The combination of a reactive handle for chemical diversification with the privileged thiazole core makes this scaffold a highly promising starting point for future drug discovery campaigns.
References
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Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
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Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. (2020). RSC Advances. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-(Bromomethyl)-2-methyl-1,3-thiazole: A Guide for Laboratory Professionals
For the discerning researcher, the synthesis and application of novel compounds are endeavors marked by precision and foresight. This same meticulous approach is paramount when addressing the entire lifecycle of a chemical reagent, including its proper disposal. 5-(Bromomethyl)-2-methyl-1,3-thiazole, a valuable building block in pharmaceutical and materials science, requires a disposal protocol that acknowledges its hazardous properties to ensure the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile: Why Caution is Critical
This compound is not a benign substance. Its chemical structure, featuring a reactive bromomethyl group and a thiazole ring, contributes to its utility in synthesis but also dictates its hazardous nature. The primary concerns with this compound are its corrosive properties, which can cause severe skin burns and eye damage upon contact.[1][2] Ingestion is also harmful.[3] Furthermore, as a brominated organic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants.
Therefore, the cornerstone of any disposal plan is the unwavering commitment to preventing exposure and environmental contamination. This begins with the consistent use of appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities.[4] | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.[3] | Prevents direct skin contact, which can result in severe burns.[1][2] |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron. For larger quantities or in case of a spill, impervious clothing may be necessary.[3][4] | Protects the body from accidental splashes and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If exposure limits may be exceeded, a full-face respirator with an appropriate cartridge should be used.[4] | Minimizes the inhalation of vapors, which may cause respiratory irritation.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, clear labeling, and the use of certified waste management services. The following workflow provides a logical sequence for its safe disposal.
Sources
Mastering the Safe Handling of 5-(Bromomethyl)-2-methyl-1,3-thiazole: A Guide for Laboratory Professionals
An Essential Operational and Safety Blueprint for Researchers in Drug Development
As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational understanding of the materials involved. 5-(Bromomethyl)-2-methyl-1,3-thiazole and its analogs are heterocyclic compounds of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of novel therapeutic agents. However, their utility is matched by a hazardous profile that demands rigorous adherence to safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
The bromomethyl group imparts alkylating properties to the molecule, rendering it reactive and capable of causing severe skin burns, eye damage, and potential sensitization upon contact.[1][2][3][4] Ingestion and dermal absorption can be harmful, and in some cases, fatal.[1][2] Therefore, a proactive and informed approach to safety is not merely a recommendation but a critical component of the research process itself.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment must be conducted. The primary hazards include its corrosive nature and toxicity.[1][3][4]
Engineering Controls are the most effective means of minimizing exposure. All work with this compound must be performed within a certified chemical fume hood to prevent the inhalation of any vapors or mists.[1] The fume hood also provides a contained space in the event of a spill. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.
II. Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls are primary, a robust PPE regimen is a mandatory secondary layer of protection. The selection of appropriate PPE is critical and should be based on a comprehensive understanding of the potential routes of exposure.[5][6]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required.[7] | Provides a robust barrier against dermal absorption, which can be toxic or fatal.[1][2] Thicker, powder-free gloves are recommended.[6] Regularly inspect gloves for any signs of degradation or puncture.[4] |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield are mandatory.[6][8][9] | Protects against splashes that can cause severe eye damage and skin burns.[2][3][4][10] |
| Body Protection | A poly-coated, disposable, seamless gown with long sleeves and elastic or knitted cuffs that closes in the back.[8] | Prevents contact with skin and personal clothing. Washable gowns are not suitable. Gowns should be replaced every 2-3 hours or immediately after a spill.[8] |
| Respiratory Protection | A NIOSH-certified N95 respirator should be worn.[8] | Provides protection against inhalation of aerosols or fine powders.[5] |
| Footwear | Closed-toe shoes and shoe covers. | Protects feet from spills. Shoe covers prevent the tracking of contaminants to other areas.[6][8] |
III. Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount to ensuring safety and experimental reproducibility.
Caption: Workflow for the safe handling of this compound.
1. Donning PPE: Before entering the laboratory area where the compound is handled, don all required PPE as specified in the table above.[8]
2. Workspace Preparation: Ensure the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper.
3. Emergency Preparedness: Verify that a spill kit containing appropriate neutralizing agents (such as sodium bisulfite or sodium thiosulfate solution) and absorbent materials is readily accessible.[11][12] Ensure access to an emergency shower and eyewash station.
4. Weighing and Dispensing:
- Perform all weighing and dispensing operations within the fume hood.[1]
- Use a dedicated, labeled spatula and weighing vessel.
- Close the primary container tightly immediately after use.[13]
5. Reaction Setup and Execution:
- Add the compound to the reaction vessel slowly and in a controlled manner.
- Maintain a safe distance from the reaction apparatus.
- Use appropriate clamps and supports to secure all glassware.
6. Reaction Monitoring:
- Continuously monitor the reaction for any signs of an excursion (e.g., unexpected temperature or pressure changes).
- Do not leave the reaction unattended.
7. Quenching and Work-up:
- Quench the reaction carefully with an appropriate reagent.
- Perform all extraction and purification steps within the fume hood.
8. Waste Segregation and Disposal:
- All contaminated solid waste (gloves, absorbent paper, etc.) must be placed in a designated, labeled hazardous waste container.
- Liquid waste containing the brominated compound should be collected in a separate, labeled halogenated organic waste container.[14]
9. Workspace Decontamination:
- Thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a dilute solution of sodium thiosulfate followed by soap and water).[12]
10. Doffing PPE:
- Remove PPE in the correct order to avoid self-contamination. Typically, outer gloves are removed first, followed by the gown and face shield, and finally the inner gloves.[8]
- Dispose of all disposable PPE in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing all PPE.[15]
IV. Storage and Disposal Plan
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][13] The container should be kept tightly closed.[1][13] Recommended storage temperature is 2-8 °C.[1]
Disposal: All waste containing this compound is considered hazardous waste.
-
Liquid Waste: Collect in a designated container for halogenated organic waste.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent pads, glassware) in a clearly labeled hazardous waste bag or container.
-
Decontamination: Unreacted material can be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate.[11]
-
Incineration: The ultimate disposal of brominated organic waste should be through incineration at a licensed hazardous waste facility.[11]
V. Emergency Procedures
Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills within the fume hood, and if you are trained and have the appropriate PPE and spill kit:
-
Contain the spill with absorbent material.
-
Neutralize the spilled material with a solution of sodium thiosulfate.[12]
-
Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate the area thoroughly.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
By internalizing and consistently applying these safety protocols, researchers can mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole. Retrieved from [Link]
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ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine? Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
